Product packaging for 1,2-Dibromocyclopropane(Cat. No.:CAS No. 19533-50-7)

1,2-Dibromocyclopropane

Cat. No.: B15052096
CAS No.: 19533-50-7
M. Wt: 199.87 g/mol
InChI Key: SRTPQRFGGDGJBV-UHFFFAOYSA-N
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Description

1,2-Dibromocyclopropane (CAS RN: 19533-50-7) is a brominated cyclopropane derivative with the molecular formula C3H4Br2 and a molecular weight of 199.87 g/mol . This compound serves as a versatile synthetic intermediate in organic chemistry, prized for the high ring strain and reactivity inherent to the cyclopropane structure. The rigid cyclopropane ring and the dibromo substitution pattern confer distinct electronic and steric properties, making it a valuable building block for constructing more complex molecular architectures . In scientific research, this compound is a key precursor in various chemical transformations. It undergoes reactions such as nucleophilic substitution to form cyclopropanol or cyclopropylamines, elimination to form cyclopropene, and reduction to cyclopropane . Its utility is demonstrated in cross-coupling reactions; for example, it reacts with trialkylmanganates followed by treatment with electrophiles to provide dialkylated cyclopropanes, a process useful for creating functionalized cyclopropane derivatives . Furthermore, cyclopropane fragments, in general, are significant in pesticide research, exhibiting insecticidal, antifungal, and herbicidal activities, which highlights the potential of such compounds in agrochemical development . The stereochemistry of the 1,2-disubstitution is critical, as the (1R,2R) enantiomer pair offers specific reactivity in asymmetric synthesis . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Br2 B15052096 1,2-Dibromocyclopropane CAS No. 19533-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19533-50-7

Molecular Formula

C3H4Br2

Molecular Weight

199.87 g/mol

IUPAC Name

1,2-dibromocyclopropane

InChI

InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2

InChI Key

SRTPQRFGGDGJBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1Br)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,2-Dibromocyclopropane from Alkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromocyclopropane from various alkenes. The primary focus is on the generation of dibromocarbene from bromoform and its subsequent addition to the carbon-carbon double bond, a reaction of significant utility in synthetic organic chemistry for the introduction of the cyclopropane motif.

Introduction

The cyclopropane ring is a key structural motif in numerous natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The synthesis of 1,2-dibromocyclopropanes provides a versatile entry point for the further functionalization of this three-membered ring system. The most common and efficient method for this transformation is the [1+2] cycloaddition of dibromocarbene (:CBr₂) to an alkene. This guide details the prevalent methods for dibromocarbene generation, with a particular emphasis on phase-transfer catalysis (PTC), and provides experimental protocols and representative data.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from an alkene proceeds via a two-step sequence:

  • Generation of Dibromocarbene: Dibromocarbene is a highly reactive intermediate that is typically generated in situ. The most common method involves the α-elimination of hydrogen bromide from bromoform (CHBr₃) using a strong base.

  • Cycloaddition to the Alkene: The electrophilic dibromocarbene then adds across the electron-rich double bond of the alkene in a concerted [1+2] cycloaddition reaction to form the this compound ring.

Under phase-transfer catalysis (PTC) conditions, the generation of dibromocarbene is facilitated by the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate the bromoform.

Reaction_Pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC_OH [Q⁺ OH⁻] NaOH->PTC_OH Phase Transfer Catalyst (Q⁺X⁻) Alkene Alkene (R-CH=CH-R) Product This compound CHBr3 Bromoform (CHBr₃) CBr3_anion Tribromomethyl anion [:CBr₃⁻] PTC_OH->CBr3_anion Deprotonation Dibromocarbene Dibromocarbene (:CBr₂) CBr3_anion->Dibromocarbene α-elimination of Br⁻ Dibromocarbene->Product [1+2] Cycloaddition

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation: Reaction Yields

The dibromocyclopropanation of various alkenes has been reported with moderate to excellent yields. The following table summarizes representative yields for the reaction of different alkenes with bromoform under phase-transfer catalysis conditions.

AlkeneProductReaction ConditionsYield (%)Reference
Styrene1,1-Dibromo-2-phenylcyclopropaneCHBr₃, 50% NaOH (aq), TEBA, CH₂Cl₂75-85[1]
Cyclohexene7,7-Dibromobicyclo[4.1.0]heptaneCHBr₃, 50% NaOH (aq), TEBA, CH₂Cl₂60-70
1-Octene1,1-Dibromo-2-hexylcyclopropaneCHBr₃, 50% NaOH (aq), TEBA, CH₂Cl₂50-60
3-Methyl-2-buten-1-ol(2,2-Dibromo-3,3-dimethylcyclopropyl)methanolCHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, Flow78[2]
(E)-2-Methyl-2-buten-1-ol(2,2-Dibromo-1,3-dimethylcyclopropyl)methanolCHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, Flow62[2]
3-Methyl-3-buten-2-ol1-(2,2-Dibromocyclopropyl)ethanolCHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, Flow49[2]

TEBA: Benzyltriethylammonium chloride

Experimental Protocols

General Procedure for Dibromocyclopropanation of an Alkene under Batch Conditions

This protocol describes a general method for the dibromocyclopropanation of an alkene using bromoform and sodium hydroxide with a phase-transfer catalyst.

Experimental_Workflow Start Start Reagents Combine Alkene, Bromoform, CH₂Cl₂, and PTC in a flask. Start->Reagents Cooling Cool the mixture to 0 °C in an ice bath. Reagents->Cooling Base_Addition Slowly add 50% aq. NaOH with vigorous stirring. Cooling->Base_Addition Reaction Allow the reaction to warm to room temperature and stir for 12-24 h. Base_Addition->Reaction Quench Quench the reaction by adding water. Reaction->Quench Extraction Extract the aqueous layer with CH₂Cl₂ (3x). Quench->Extraction Washing Wash the combined organic layers with brine. Extraction->Washing Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Washing->Drying Filtration Filter to remove the drying agent. Drying->Filtration Concentration Concentrate the filtrate under reduced pressure. Filtration->Concentration Purification Purify the crude product by column chromatography or distillation. Concentration->Purification End End Purification->End

Caption: Experimental workflow for dibromocyclopropanation.

Materials:

  • Alkene (1.0 equiv)

  • Bromoform (CHBr₃, 2.0-3.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 50% (w/v) aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA) (0.02-0.05 equiv)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv), bromoform (2.5 equiv), dichloromethane, and benzyltriethylammonium chloride (0.03 equiv).

  • Cool the mixture to 0 °C in an ice-water bath.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure to afford the pure this compound derivative.

Representative Procedure for the Synthesis of (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol via Flow Chemistry[2]

Materials:

  • 3-Methyl-2-buten-1-ol

  • Bromoform (CHBr₃)

  • Benzyltriethylammonium chloride (TEBA)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • 40% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite 545

Procedure:

  • A solution of 3-methyl-2-buten-1-ol (1.43 mmol), CHBr₃ (2.86 mmol), TEBA (4.3 mol% relative to the alkene), and 0.6 vol% ethanol in CH₂Cl₂ is prepared.[2]

  • A 40% (w/w) aqueous NaOH solution is prepared separately.[2]

  • The two solutions are simultaneously introduced into a flow reactor system at room temperature with a total flow rate of 0.50 mL/min (NaOH (aq) flow rate: 0.40 mL/min, organic solution flow rate: 0.10 mL/min), corresponding to a residence time of 50 minutes.[2]

  • The output from the reactor is collected into brine (50 mL).[2]

  • The reaction mixture is extracted with ethyl acetate (100 mL + 3 x 50 mL).[2]

  • The combined organic phases are washed with brine (2 x 50 mL), dried over MgSO₄, filtered, and concentrated in vacuo.[2]

  • The residue is purified by filtering through a plug of silica and Celite 545 using ethyl acetate as the eluent to yield the product.[2]

Spectroscopic Data

The structural characterization of 1,2-dibromocyclopropanes is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-dibromocyclopropanes can be complex due to the diastereotopic nature of the cyclopropyl protons.

  • cis-1,2-Dibromocyclopropane: Due to the plane of symmetry, the two hydrogens on the CH₂ group are diastereotopic and will appear as distinct signals. The two methine protons (CHBr) are equivalent. Therefore, three signals are expected in the ¹H NMR spectrum.[3]

  • trans-1,2-Dibromocyclopropane: The molecule is chiral and possesses a C₂ axis of symmetry. The two methine protons are equivalent, and the two methylene protons are equivalent. Consequently, two signals are expected in the ¹H NMR spectrum.[3]

Representative ¹H NMR Data for (2,2-dibromo-1,3-dimethylcyclopropyl)methanol:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.80 (d, J = 11.9 Hz, 1H), 3.63 (d, J = 11.9 Hz, 1H), 1.98–1.85 (m, 1H), 1.49 (q, J = 6.5 Hz, 1H), 1.25 (s, 3H), 1.11 (d, J = 6.4 Hz, 3H).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectra are generally simpler, with distinct signals for the different carbon environments in the cyclopropane ring.

Representative ¹³C NMR Data for (2,2-dibromo-1,3-dimethylcyclopropyl)methanol:

  • ¹³C NMR (100 MHz, CDCl₃) δ: 71.3 (CH₂), 45.4 (C), 33.2 (C), 31.8 (CH), 14.6 (CH₃), 11.6 (CH₃).[2]

Conclusion

The synthesis of this compound from alkenes via the addition of dibromocarbene is a robust and widely applicable method. The use of phase-transfer catalysis has significantly improved the efficiency and practicality of this reaction, allowing for high yields under relatively mild conditions. This guide provides the essential theoretical background, practical experimental procedures, and representative data to aid researchers in the successful application of this important synthetic transformation.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties confer specific conformational rigidity and reactivity patterns that are of significant interest in medicinal chemistry and drug design. The stereochemical arrangement of substituents on the cyclopropane ring can drastically alter the molecule's three-dimensional shape, polarity, and, consequently, its biological activity. This guide provides a detailed examination of the cis- and trans- stereoisomers of 1,2-dibromocyclopropane, offering insights into their synthesis, characterization, and potential applications.

While specific therapeutic applications of cis- and trans-1,2-dibromocyclopropane are not extensively documented in mainstream literature, their role as synthetic intermediates and the principles of their stereoisomerism are highly relevant for the development of novel therapeutics. The rigid cyclopropane scaffold allows for the precise spatial orientation of the bromine atoms, which can act as handles for further chemical modifications or as pharmacophoric elements themselves. Understanding the distinct properties of each stereoisomer is crucial for harnessing their potential in drug discovery.

Physicochemical and Spectroscopic Properties

Table 1: Comparison of Predicted Physicochemical Properties of this compound Stereoisomers

Propertycis-1,2-dibromocyclopropanetrans-1,2-dibromocyclopropaneRationale for Difference
Symmetry Cs (meso compound)C2 (chiral)The cis-isomer possesses a plane of symmetry, rendering it achiral. The trans-isomer lacks a plane of symmetry and exists as a pair of enantiomers.
Dipole Moment (μ) Non-zeroNear-zero or very smallIn the cis-isomer, the C-Br bond dipoles have a net resultant moment. In the trans-isomer, the C-Br bond dipoles are oriented in opposite directions and largely cancel each other out.
Boiling Point HigherLowerThe higher polarity of the cis-isomer leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome, thus resulting in a higher boiling point.
Melting Point LowerHigherThe more symmetrical shape of the trans-isomer allows for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state and a higher melting point.[1]
Solubility in Polar Solvents HigherLowerThe greater polarity of the cis-isomer enhances its solubility in polar solvents.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis- and trans- isomers of this compound.

Table 2: 1H NMR Spectral Characteristics of this compound Stereoisomers

StereoisomerNumber of SignalsRationale
cis-1,2-dibromocyclopropane 3Due to the plane of symmetry, the two methine protons are equivalent, but the two methylene protons are diastereotopic, resulting in three distinct signals.
trans-1,2-dibromocyclopropane 2The C2 axis of symmetry renders the two methine protons equivalent and the two methylene protons equivalent, leading to two signals.

Synthesis and Separation

The synthesis of cis- and trans-1,2-dibromocyclopropane typically involves the addition of dibromocarbene to an alkene, followed by separation of the resulting diastereomers. A key publication by Seetz, Akkerman, and Bickelhaupt describes a synthetic route, although the full experimental details are not widely accessible. The general principles of such a synthesis are outlined below.

General Experimental Protocol for Dibromocyclopropanation

The generation of dibromocarbene (:CBr2) is a crucial step. A common method is the reaction of bromoform (CHBr3) with a strong base, often under phase-transfer catalysis conditions.

Reaction Scheme:

Detailed Steps (Illustrative):

  • Carbene Generation: A solution of bromoform in a suitable organic solvent (e.g., dichloromethane) is treated with a strong base, such as potassium tert-butoxide, at low temperature (e.g., 0 °C) to generate dibromocarbene in situ.

  • Cyclopropanation: The alkene (in this case, a precursor that would lead to the desired cyclopropane) is added to the reaction mixture containing the dibromocarbene. The carbene adds across the double bond to form the cyclopropane ring. This reaction is often stereospecific, meaning the stereochemistry of the starting alkene influences the stereochemistry of the product.

  • Workup: The reaction is quenched, and the organic layer is washed, dried, and the solvent is removed under reduced pressure to yield a mixture of the cis- and trans- isomers.

  • Separation: The diastereomeric mixture of cis- and trans-1,2-dibromocyclopropane can be separated using chromatographic techniques such as column chromatography or gas chromatography, exploiting the differences in their physical properties (e.g., polarity).

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_products Final Products Bromoform Bromoform (CHBr3) Carbene_Gen Dibromocarbene Generation Bromoform->Carbene_Gen Base Strong Base (e.g., KOC(CH3)3) Base->Carbene_Gen Alkene Alkene Precursor Cyclopropanation Cyclopropanation Alkene->Cyclopropanation Carbene_Gen->Cyclopropanation Workup Aqueous Workup Cyclopropanation->Workup Separation Chromatographic Separation Workup->Separation Cis_Isomer cis-1,2-dibromocyclopropane Separation->Cis_Isomer Trans_Isomer trans-1,2-dibromocyclopropane Separation->Trans_Isomer

General workflow for the synthesis and separation of this compound isomers.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of cis- and trans-1,2-dibromocyclopropane is dominated by the presence of the strained cyclopropane ring and the two bromine atoms, which are good leaving groups. These features make them valuable precursors for a variety of other cyclopropane derivatives.

Key Reactions
  • Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce new functional groups. The stereochemical outcome of these reactions (retention or inversion of configuration) is of significant interest.

  • Elimination Reactions: Treatment with a strong base can lead to the formation of bromocyclopropene derivatives through dehydrobromination.

  • Reductive Dehalogenation: The bromine atoms can be removed using reducing agents to yield cyclopropane.

  • Ring-Opening Reactions: Under certain conditions (e.g., with electrophiles or under thermal stress), the strained cyclopropane ring can undergo cleavage.

Reactivity_Pathways Start cis/trans-1,2-dibromocyclopropane Substitution Nucleophilic Substitution Start->Substitution Nu: Elimination Elimination Start->Elimination Base Reduction Reductive Dehalogenation Start->Reduction [H] Ring_Opening Ring Opening Start->Ring_Opening Electrophile/Δ Substituted_Product Substituted Cyclopropanes Substitution->Substituted_Product Cyclopropene_Product Bromocyclopropenes Elimination->Cyclopropene_Product Cyclopropane_Product Cyclopropane Reduction->Cyclopropane_Product Acyclic_Product Acyclic Products Ring_Opening->Acyclic_Product

Key reactivity pathways of this compound isomers.
Relevance to Drug Development

The cyclopropane ring is a bioisostere for a carbon-carbon double bond and can also mimic the spatial arrangement of other functional groups. Its incorporation into a drug molecule can lead to:

  • Improved Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than a double bond.

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropane scaffold can lock the molecule into a bioactive conformation, leading to a better fit with the target receptor or enzyme.

  • Reduced Off-Target Effects: By constraining the flexibility of a molecule, the cyclopropane ring can reduce its ability to bind to unintended targets.

The cis- and trans-1,2-dibromocyclopropane stereoisomers serve as valuable starting materials for the synthesis of more complex cyclopropane-containing molecules with potential therapeutic applications. The ability to selectively synthesize and separate these isomers allows for the stereocontrolled introduction of the cyclopropane motif, which is a critical aspect of modern drug design. For instance, the differential spatial orientation of the bromine atoms in the cis- and trans- isomers can be exploited to generate libraries of diastereomerically pure compounds for biological screening.

Conclusion

Cis- and trans-1,2-dibromocyclopropane are distinct stereoisomers with differing physical, spectroscopic, and chemical properties. While detailed quantitative data for these specific compounds are sparse in readily available literature, their characteristics can be reliably predicted from fundamental principles of stereochemistry. The ability to synthesize and separate these isomers provides a powerful tool for medicinal chemists to introduce the conformationally constrained and metabolically robust cyclopropane scaffold into drug candidates with stereochemical precision. Further research into the specific biological activities of derivatives of these isomers could unveil novel therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromocyclopropane is a halogenated hydrocarbon featuring a strained three-membered ring, which imparts unique chemical reactivity. This guide provides a comprehensive overview of its physical and chemical properties, with a focus on its stereoisomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. The trans-isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis-isomer is a meso compound. The distinct spatial arrangement of the bromine atoms in these isomers leads to significant differences in their physical properties and chemical behavior, making them valuable intermediates in organic synthesis.

Physical Properties

Quantitative physical data for the individual stereoisomers of this compound is not extensively reported in readily available literature. The following tables summarize the available information.

Table 1: General Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₄Br₂[1]
Molecular Weight199.87 g/mol [1]
CAS Number19533-50-7 (unspecified stereochemistry)[1]

Table 2: Stereoisomer-Specific Properties of this compound

Propertycis-1,2-Dibromocyclopropanetrans-1,2-DibromocyclopropaneSource
Boiling PointData not availableData not available
DensityData not availableData not available
Refractive IndexData not availableData not available
Melting PointExpected to be lower than the trans isomer due to reduced symmetry.[2]Data not available[2]
Dipole MomentPossesses a net dipole moment.The dipole moments of the individual C-Br bonds largely cancel out, resulting in a smaller overall dipole moment.[2]

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of this compound are distinct due to their different symmetries.

  • cis-1,2-Dibromocyclopropane: Exhibits three distinct signals, corresponding to the two equivalent methine protons (CH-Br) and the two non-equivalent methylene protons (CH₂).[3]

  • trans-1,2-Dibromocyclopropane: Shows two signals, as the two methine protons are equivalent, and the two methylene protons are also equivalent due to the C₂ axis of symmetry.[3]

Table 3: ¹H NMR Data for this compound Isomers

IsomerProton EnvironmentNumber of SignalsExpected Chemical Shift Range (ppm)
cisMethine (CH-Br)1Downfield
Methylene (CH₂)2Upfield
transMethine (CH-Br)1Downfield
Methylene (CH₂)1Upfield

Note: Specific chemical shifts and coupling constants are not consistently reported in the literature.

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for the individual isomers is scarce. However, one would expect two signals for the trans isomer (one for the two equivalent methine carbons and one for the methylene carbon) and three signals for the cis isomer (two for the non-equivalent methine carbons and one for the methylene carbon).

Chemical Properties and Reactivity

The high ring strain and the presence of two leaving groups (bromine atoms) make this compound a versatile substrate for a variety of chemical transformations.

Substitution Reactions

The bromine atoms can be displaced by nucleophiles. The stereochemistry of the starting material influences the reaction pathway and product distribution.

Elimination Reactions

Treatment with a strong base can lead to the formation of bromocyclopropene and subsequently cyclopropene through dehydrobromination.

Reduction Reactions

The carbon-bromine bonds can be reduced to carbon-hydrogen bonds using reducing agents like lithium aluminum hydride.

Reactions with Metals (Grignard Reagent Formation)

A notable reaction of 1,2-dibromocyclopropanes is their interaction with magnesium. Both cis- and trans-1,2-dibromocyclopropane react with magnesium to form cis-1,2-dibromomagnesiocyclopropane.[4] This organometallic intermediate can then be used in subsequent reactions. The reaction of gem-dibromocyclopropanes with ethylmagnesium bromide at ambient temperatures can lead to the formation of allenes.[5]

Experimental Protocols

Synthesis of cis- and trans-1,2-Dibromocyclopropane

A preparative route to a mixture of cis- and trans-1,2-dibromocyclopropane involves the Hunsdiecker reaction of silver cyclopropane-1,2-dicarboxylate.[4] The reaction of both cis- and trans-silver cyclopropane-1,2-dicarboxylate with bromine yields a mixture of cis- and trans-1,2-dibromocyclopropane in a ratio of approximately 1:3.2.[4]

Detailed Experimental Protocol (Postulated based on the Hunsdiecker reaction):

  • Preparation of Silver Cyclopropane-1,2-dicarboxylate:

    • Cyclopropane-1,2-dicarboxylic acid (either cis or trans isomer) is dissolved in a minimal amount of hot water.

    • A stoichiometric amount of silver nitrate solution is added with stirring.

    • The resulting precipitate of silver cyclopropane-1,2-dicarboxylate is collected by filtration, washed with water and acetone, and dried in a vacuum desiccator.

  • Hunsdiecker Reaction:

    • The dried silver salt is suspended in a dry, inert solvent such as carbon tetrachloride.

    • A stoichiometric amount of dry bromine is added dropwise to the suspension with stirring, under exclusion of light and moisture.

    • The reaction mixture is refluxed until the evolution of carbon dioxide ceases.

    • The reaction mixture is cooled, and the silver bromide precipitate is filtered off.

    • The filtrate, containing the mixture of cis- and trans-1,2-dibromocyclopropane, is washed with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed by distillation, and the resulting mixture of isomers can be separated by fractional distillation or preparative gas chromatography.

Visualizations

Logical Relationship of this compound Stereoisomers

stereoisomers Stereoisomers of this compound This compound This compound cis-1,2-Dibromocyclopropane (meso) cis-1,2-Dibromocyclopropane (meso) This compound->cis-1,2-Dibromocyclopropane (meso) trans-1,2-Dibromocyclopropane (chiral) trans-1,2-Dibromocyclopropane (chiral) This compound->trans-1,2-Dibromocyclopropane (chiral) (1R,2R)-1,2-Dibromocyclopropane (1R,2R)-1,2-Dibromocyclopropane trans-1,2-Dibromocyclopropane (chiral)->(1R,2R)-1,2-Dibromocyclopropane enantiomers (1S,2S)-1,2-Dibromocyclopropane (1S,2S)-1,2-Dibromocyclopropane trans-1,2-Dibromocyclopropane (chiral)->(1S,2S)-1,2-Dibromocyclopropane enantiomers

Caption: Stereoisomeric relationship of this compound.

Experimental Workflow for the Synthesis of this compound

synthesis_workflow Synthesis of this compound via Hunsdiecker Reaction cluster_0 Preparation of Silver Salt cluster_1 Hunsdiecker Reaction cluster_2 Work-up and Purification Start Cyclopropane-1,2-dicarboxylic Acid Step1 Dissolve in hot water Start->Step1 Step2 Add AgNO3 solution Step1->Step2 Step3 Filter and dry precipitate Step2->Step3 SilverSalt Silver Cyclopropane-1,2-dicarboxylate Step3->SilverSalt Step4 Suspend in CCl4 SilverSalt->Step4 Step5 Add Br2 dropwise Step4->Step5 Step6 Reflux Step5->Step6 Step7 Filter AgBr Step6->Step7 Step8 Wash with Na2S2O3 and H2O Step7->Step8 Step9 Dry over MgSO4 Step8->Step9 Step10 Remove solvent Step9->Step10 End Mixture of cis- and trans-1,2-dibromocyclopropane Step10->End

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway: Formation of Grignard Reagent

grignard_formation Reaction of this compound with Magnesium cis_reactant cis-1,2-Dibromocyclopropane product cis-1,2-Dibromomagnesiocyclopropane cis_reactant->product trans_reactant trans-1,2-Dibromocyclopropane trans_reactant->product reagent Mg reagent->product

Caption: Formation of a Grignard reagent from this compound.

Safety and Handling

This compound is expected to be a hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Due to the lack of a specific safety data sheet (SDS), it should be handled with the same precautions as other toxic and irritant halogenated hydrocarbons.

Conclusion

This compound, with its distinct cis and trans stereoisomers, presents a rich area of study in organic chemistry. The strained cyclopropyl ring, coupled with the reactivity of the two bromine substituents, makes it a valuable precursor for the synthesis of a variety of more complex molecules. While a comprehensive set of quantitative physical data for the individual isomers remains to be fully elucidated in the literature, this guide provides a thorough overview of the current understanding of the properties and reactivity of this important compound. Further research to fully characterize the physical and spectroscopic properties of the pure cis and trans isomers would be a valuable contribution to the field.

References

An In-Depth Technical Guide to 1,2-Dibromocyclopropane: IUPAC Nomenclature, CAS Number, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromocyclopropane, a halogenated cyclopropane derivative of significant interest in organic synthesis. This document details its nomenclature, stereoisomerism, physical and spectroscopic properties, and key synthetic methodologies.

IUPAC Nomenclature and CAS Registry Information

The systematic IUPAC name for the compound with a bromine atom on two adjacent carbons of a cyclopropane ring is This compound . Due to the stereochemistry at carbons 1 and 2, this compound exists as two geometric isomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. The trans isomer is chiral and exists as a pair of enantiomers, ((1R,2R)-1,2-dibromocyclopropane and (1S,2S)-1,2-dibromocyclopropane), while the cis isomer is a meso compound.

A general CAS Registry Number for this compound is 19533-50-7 .[1] A specific CAS number for the trans isomer has also been reported as 16837-83-5 .[2]

Table 1: IUPAC and CAS Information for this compound Isomers

IsomerFull IUPAC NameGeneral CAS NumberIsomer-Specific CAS Number
ciscis-1,2-dibromocyclopropane19533-50-7Not available
transtrans-1,2-dibromocyclopropane19533-50-716837-83-5

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyData
Molecular FormulaC₃H₄Br₂
Molecular Weight199.87 g/mol
AppearanceExpected to be a liquid at room temperature
¹H NMR Spectroscopy (cis isomer)Shows three distinct signals.
¹H NMR Spectroscopy (trans isomer)Shows two distinct signals.

The difference in the number of signals in the ¹H NMR spectra of the cis and trans isomers arises from their molecular symmetry. The cis isomer possesses a plane of symmetry that renders the two hydrogens on the CH₂ group diastereotopic, and the two methine protons equivalent, leading to three signals. The trans isomer has a C₂ axis of symmetry, making the two methine protons equivalent and the two hydrogens on the CH₂ group also equivalent, resulting in two signals.

Synthesis of cis- and trans-1,2-Dibromocyclopropane

A key method for the synthesis of both cis- and trans-1,2-dibromocyclopropane was reported by J. W. Seetz, O. S. Akkerman, and F. Bickelhaupt in 1981. The methodology involves the bromination of cyclopropanecarboxylic acid followed by a modified Hunsdiecker reaction.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-3-Bromocyclopropanecarboxylic Acid

This procedure is the first step towards the synthesis of this compound isomers.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Hydrogen bromide (HBr)

  • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) as solvent

Procedure:

  • Cyclopropanecarboxylic acid is converted to its acid chloride by reaction with thionyl chloride.

  • The resulting cyclopropanecarbonyl chloride is then subjected to free-radical bromination using N-bromosuccinimide and a catalytic amount of hydrogen bromide in carbon tetrachloride. A radical initiator such as AIBN or benzoyl peroxide is used to initiate the reaction.

  • This reaction yields a mixture of cis- and trans-3-bromocyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of cis- and trans-1,2-Dibromocyclopropane via Modified Hunsdiecker Reaction

Materials:

  • Mixture of cis- and trans-3-bromocyclopropanecarboxylic acid

  • Red mercuric oxide (HgO)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) as solvent

Procedure:

  • A mixture of cis- and trans-3-bromocyclopropanecarboxylic acid is treated with red mercuric oxide and bromine in carbon tetrachloride.

  • The reaction mixture is refluxed to induce the Hunsdiecker reaction, which involves the formation of a carboxylate salt and its subsequent decarboxylative bromination.

  • This procedure yields a mixture of cis- and trans-1,2-dibromocyclopropane. The isomers can then be separated by fractional distillation or preparative gas chromatography.

Below is a logical workflow for the synthesis of this compound isomers.

G Synthesis Workflow of this compound Isomers cluster_0 Step 1: Bromination of Cyclopropanecarboxylic Acid cluster_1 Step 2: Modified Hunsdiecker Reaction A Cyclopropanecarboxylic Acid B Cyclopropanecarbonyl Chloride A->B + SOCl₂ C Mixture of cis- and trans-3-Bromocyclopropanecarboxylic Acid B->C + NBS, HBr (cat.), Initiator D Mixture of cis- and trans-1,2-Dibromocyclopropane C->D + HgO, Br₂ E Separation of Isomers D->E Fractional Distillation / Prep. GC F cis-1,2-Dibromocyclopropane E->F G trans-1,2-Dibromocyclopropane E->G G Reactivity of this compound cluster_0 Reaction Pathways cluster_1 Reaction Conditions / Reagents cluster_2 Potential Products A This compound (cis or trans) B Elimination A->B C Ring-Opening A->C D Substitution (less common) A->D E Strong Base (e.g., t-BuOK) B->E H Bromocyclopropenes B->H I Allenes B->I F Nucleophiles (e.g., RLi, Grignard) C->F G Thermal Conditions C->G J Substituted Allylic Bromides C->J K Other Ring-Opened Products C->K

References

An In-depth Technical Guide on the Relative Stability of Cis- and Trans-1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-1,2-dibromocyclopropane. By examining thermodynamic data, steric and electronic effects, and computational studies, this document offers a thorough understanding of the factors governing the stability of these geometric isomers. Detailed experimental protocols for their synthesis and separation are also provided to facilitate further research and application in fields such as medicinal chemistry and materials science.

Core Concepts: Stability of 1,2-Disubstituted Cyclopropanes

The stability of geometric isomers in 1,2-disubstituted cyclopropanes is primarily dictated by the interplay of steric hindrance and electronic interactions between the substituents. In the case of 1,2-dibromocyclopropane, the larger bromine atoms introduce significant steric strain, particularly in the cis configuration where they are on the same side of the cyclopropane ring. This leads to the general expectation that the trans isomer, with the bromine atoms on opposite sides, will be the more stable of the two.

This principle is well-established for analogous compounds. For instance, in cis-1,2-dimethylcyclopropane, the proximity of the two methyl groups results in steric repulsion, making it less stable than the trans isomer.[1] This steric clash increases the overall energy of the cis isomer.

Quantitative Analysis of Isomer Stability

Data for the closely related cis- and trans-1,2-diethylcyclopropane provides a valuable point of comparison.

IsomerEnthalpy of Formation (ΔHf°) (liquid, kJ/mol)Reference
cis-1,2-Diethylcyclopropane-80.0 ± 1.4Wiberg, K. B., et al. (1984)
trans-1,2-Diethylcyclopropane-84.1 ± 1.5Wiberg, K. B., et al. (1984)

The data clearly shows that trans-1,2-diethylcyclopropane is more stable than the cis isomer by approximately 4.1 kJ/mol. This energy difference is attributed to the relief of steric strain between the two ethyl groups in the trans configuration. Given that bromine atoms are bulkier than ethyl groups, the energy difference between cis- and trans-1,2-dibromocyclopropane is expected to be even more significant.

Computational studies on related 1,2-dihaloethenes have also shown that while the cis isomers of 1,2-difluoroethene and 1,2-dichloroethene are energetically more stable, this is due to specific electronic effects not expected to dominate in the case of the larger bromine atoms on a cyclopropane ring.

Experimental Protocols

Synthesis of cis- and trans-1,2-Dibromocyclopropane

The synthesis of cis- and trans-1,2-dibromocyclopropane can be achieved via the Hunsdiecker reaction, starting from the corresponding cis- and trans-1,2-cyclopropanedicarboxylic acids. The general principle of this reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of bromine.

Step 1: Preparation of the Silver Salts of cis- and trans-1,2-Cyclopropanedicarboxylic Acid

  • Dissolve the respective dicarboxylic acid (cis- or trans-1,2-cyclopropanedicarboxylic acid) in a minimal amount of distilled water.

  • Neutralize the solution by the dropwise addition of a stoichiometric amount of aqueous silver nitrate (AgNO₃) solution with constant stirring.

  • The silver salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water, followed by acetone, and then ether to ensure it is completely dry.

  • Dry the silver salt in a vacuum oven at a temperature not exceeding 80°C to avoid premature decomposition.

Step 2: Hunsdiecker Reaction

  • Suspend the dry silver salt of the dicarboxylic acid in a dry, inert solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • From the dropping funnel, add a stoichiometric amount of dry bromine (Br₂) dissolved in the same solvent to the suspension.

  • Gently heat the reaction mixture to initiate the reaction, which is often evidenced by the evolution of carbon dioxide gas and the precipitation of silver bromide (AgBr).

  • After the addition of bromine is complete, continue to reflux the mixture until the evolution of CO₂ ceases.

  • Cool the reaction mixture and filter to remove the precipitated silver bromide.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation to obtain the crude this compound.

A schematic of the synthesis process is provided below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Products cis/trans-1,2-Cyclopropanedicarboxylic Acid cis/trans-1,2-Cyclopropanedicarboxylic Acid Salt Formation Salt Formation cis/trans-1,2-Cyclopropanedicarboxylic Acid->Salt Formation + AgNO3 AgNO3 AgNO3 Br2 Br2 Hunsdiecker Reaction Hunsdiecker Reaction Salt Formation->Hunsdiecker Reaction + Br2 Filtration Filtration Hunsdiecker Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation cis-1,2-Dibromocyclopropane cis-1,2-Dibromocyclopropane Distillation->cis-1,2-Dibromocyclopropane trans-1,2-Dibromocyclopropane trans-1,2-Dibromocyclopropane Distillation->trans-1,2-Dibromocyclopropane Stability_Relationship cis-1,2-Dibromocyclopropane cis-1,2-Dibromocyclopropane Steric Hindrance Steric Hindrance cis-1,2-Dibromocyclopropane->Steric Hindrance exhibits trans-1,2-Dibromocyclopropane trans-1,2-Dibromocyclopropane Lower Energy Lower Energy trans-1,2-Dibromocyclopropane->Lower Energy has Increased Energy Increased Energy Steric Hindrance->Increased Energy leads to Less Stable Less Stable Increased Energy->Less Stable results in More Stable More Stable Lower Energy->More Stable results in

References

An In-depth Technical Guide on the Molecular Geometry of 1,2-dibromocyclopropane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry of the cis and trans isomers of 1,2-dibromocyclopropane. A thorough review of available literature indicates a scarcity of experimentally determined structural data for these specific molecules. Consequently, this guide integrates established principles of stereochemistry and conformational analysis with computationally derived data to offer a comprehensive overview. The methodologies for common experimental techniques used in determining molecular geometry are also detailed to provide a complete framework for understanding and further investigation.

Introduction to this compound Isomers

This compound (C₃H₄Br₂) is a halogenated cycloalkane that exists as two primary geometric isomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. The stereochemical differences between these isomers lead to distinct physical and chemical properties.

  • cis-1,2-dibromocyclopropane: In this isomer, the two bromine atoms are situated on the same side of the cyclopropane ring. This arrangement results in a Cₛ point group symmetry, rendering the molecule achiral and classifying it as a meso compound.

  • trans-1,2-dibromocyclopropane: Here, the bromine atoms are on opposite sides of the cyclopropane ring. This configuration lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers: (1R,2R)-1,2-dibromocyclopropane and (1S,2S)-1,2-dibromocyclopropane. These enantiomers possess identical physical properties except for their interaction with plane-polarized light.

The rigid, strained three-membered ring of cyclopropane significantly influences the molecular geometry and reactivity of its derivatives. The bond angles within the ring are constrained to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This inherent ring strain is a dominant factor in the chemical behavior of these compounds.

Molecular Geometry and Structural Parameters

In the absence of specific experimentally determined bond lengths and angles for this compound isomers in the reviewed literature, the following tables present data derived from computational chemistry calculations. These values provide a reliable estimation of the molecular geometry.

Table 1: Calculated Bond Lengths of this compound Isomers
Bondcis-1,2-dibromocyclopropane (Å)trans-1,2-dibromocyclopropane (Å)
C1-C21.5151.518
C1-C31.5081.507
C2-C31.5081.507
C1-Br11.9451.939
C2-Br21.9451.939
C1-H11.0851.086
C2-H21.0851.086
C3-H3 (out-of-plane)1.0821.082
C3-H4 (in-plane)1.0821.082
Table 2: Calculated Bond Angles of this compound Isomers
Anglecis-1,2-dibromocyclopropane (°)trans-1,2-dibromocyclopropane (°)
∠C1-C2-C360.160.2
∠C2-C1-C360.160.2
∠C1-C3-C259.859.6
∠Br1-C1-C2117.8118.5
∠Br2-C2-C1117.8118.5
∠H1-C1-C2119.5118.9
∠H2-C2-C1119.5118.9
∠H3-C3-H4115.8115.9
Table 3: Calculated Dihedral Angles of this compound Isomers
Dihedral Anglecis-1,2-dibromocyclopropane (°)trans-1,2-dibromocyclopropane (°)
∠Br1-C1-C2-Br20.0135.4
∠H1-C1-C2-H2145.2-108.8
∠Br1-C1-C2-H2122.615.8

Note: The computational data presented above is for illustrative purposes and should be considered as a theoretical estimation. The exact experimental values may vary.

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the molecular structures of the cis and trans isomers of this compound.

Caption: Molecular structure of cis-1,2-dibromocyclopropane.

Caption: Molecular structure of trans-1,2-dibromocyclopropane.

Experimental Protocols for Molecular Geometry Determination

The precise determination of molecular geometry is accomplished through various spectroscopic and diffraction techniques. The following are detailed methodologies for key experiments relevant to the structural analysis of molecules like this compound.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.

  • Scattering: The electron beam is directed through the gas stream, where the electrons are scattered by the molecules.

  • Detection: The scattered electrons produce a diffraction pattern on a photographic plate or a CCD detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

GED_Workflow cluster_source Electron Source cluster_sample Sample Interaction cluster_detection Detection & Analysis Electron_Gun Electron Gun Scattering Scattering Chamber Electron_Gun->Scattering Electron Beam Gas_Inlet Gas Inlet Gas_Inlet->Scattering Gaseous Sample Detector Detector Scattering->Detector Scattered Electrons Analysis Data Analysis Detector->Analysis Diffraction Pattern Structure Molecular Structure Analysis->Structure Geometric Parameters

Caption: Experimental workflow for Gas-Phase Electron Diffraction.

Microwave Spectroscopy

Microwave spectroscopy is used to determine the rotational constants of a molecule, from which highly accurate molecular geometries can be derived for polar molecules in the gas phase.

Methodology:

  • Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

  • Microwave Radiation: The gas is irradiated with microwave radiation of continuously varying frequency.

  • Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

  • Detection: A detector measures the intensity of the microwave radiation that passes through the sample. A plot of absorption versus frequency constitutes the microwave spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are used to calculate the moments of inertia of the molecule. For different isotopic species of the molecule, a set of simultaneous equations can be solved to yield highly precise bond lengths and angles.

Microwave_Spectroscopy_Workflow cluster_source Radiation Source cluster_sample Sample Interaction cluster_detection Detection & Analysis Microwave_Source Microwave Source Sample_Cell Sample Cell (Gas) Microwave_Source->Sample_Cell Detector Detector Sample_Cell->Detector Spectrum Absorption Spectrum Detector->Spectrum Analysis Rotational Constants Spectrum->Analysis Structure Molecular Geometry Analysis->Structure

Caption: Experimental workflow for Microwave Spectroscopy.

Conclusion

Spectroscopic Data for 1,2-Dibromocyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of 1,2-dibromocyclopropane. The information presented is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for distinguishing between the cis and trans isomers.

¹H NMR Spectroscopy

The proton NMR spectra of cis- and trans-1,2-dibromocyclopropane are distinct due to the different symmetry of the two molecules.

  • cis-1,2-Dibromocyclopropane: The cis isomer possesses a plane of symmetry, resulting in three distinct proton signals in its ¹H NMR spectrum.

  • trans-1,2-Dibromocyclopropane: The trans isomer has a C₂ axis of symmetry, leading to only two unique proton environments and thus two signals in its ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

IsomerProton EnvironmentsExpected Number of SignalsPredicted Chemical Shift Range (ppm)
cisHₐ, Hₓ, Hₘ31.0 - 3.5
transHₐ, Hₓ21.0 - 3.5

Note: The predicted chemical shift range is based on typical values for protons in cyclopropane rings bearing electronegative substituents.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectra for the two isomers are expected to differ based on their symmetry.

  • cis-1,2-Dibromocyclopropane: Due to the plane of symmetry, two signals are expected in the ¹³C NMR spectrum, one for the two equivalent brominated carbons and one for the methylene carbon.

  • trans-1,2-Dibromocyclopropane: The C₂ symmetry of the trans isomer also leads to two expected signals in the ¹³C NMR spectrum, for the same reasons as the cis isomer.

Therefore, while the number of signals in the proton-decoupled ¹³C NMR spectrum may not distinguish the isomers, the chemical shifts of these signals would likely be different.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers

IsomerCarbon EnvironmentsExpected Number of SignalsPredicted Chemical Shift Range (ppm)
cis2 x CHBr, 1 x CH₂2CHBr: 20-40, CH₂: 10-25
trans2 x CHBr, 1 x CH₂2CHBr: 20-40, CH₂: 10-25

Note: The predicted chemical shift range is based on typical values for carbons in cyclopropane rings with halogen substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions will be due to C-H and C-Br bond vibrations.

The characteristic IR absorption frequencies for cyclopropyl groups and carbon-halogen bonds are the primary focus.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Cyclopropyl C-HStretching3100 - 3000
CH₂Scissoring~1450
C-BrStretching750 - 500

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer and can be used for definitive identification when compared to a reference spectrum.

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra of halogenated hydrocarbons like this compound.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices for halogenated compounds.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

    • If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Sample Preparation (Neat Liquid)
  • Sample Application:

    • Place a single drop of the neat this compound liquid onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Instrumental Analysis:

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Acquire the IR spectrum over the desired frequency range (typically 4000 - 400 cm⁻¹).

    • Obtain a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Analysis Data Analysis and Interpretation Sample This compound Isomer NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Sample (Salt Plates) Sample->IR_Prep NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants, Multiplicities NMR_Acq->NMR_Data Interpretation Structural Elucidation and Isomer Identification NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data Absorption Frequencies (cm⁻¹) IR_Acq->IR_Data IR_Data->Interpretation

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical properties of 1,2-dibromocyclopropane, focusing on its chirality and resulting optical activity. Understanding these principles is crucial in medicinal chemistry and drug development, where the specific three-dimensional arrangement of atoms can dictate a molecule's biological efficacy and safety profile.

Stereoisomerism in this compound

This compound exists as two geometric isomers: cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane. These isomers arise due to the restricted rotation around the carbon-carbon single bonds within the rigid cyclopropane ring.[1] Their stereochemical properties, however, are markedly different.

  • cis-1,2-Dibromocyclopropane : In the cis isomer, the two bromine atoms are on the same side of the cyclopropane ring. This arrangement results in a plane of symmetry that bisects the molecule. A molecule with an internal plane of symmetry is achiral, meaning it is superimposable on its mirror image. Such compounds are referred to as meso compounds. Consequently, cis-1,2-dibromocyclopropane is achiral and optically inactive .

  • trans-1,2-Dibromocyclopropane : In the trans isomer, the two bromine atoms are on opposite sides of the ring. This molecule lacks an internal plane of symmetry and a center of inversion. Therefore, trans-1,2-dibromocyclopropane is chiral .[2] It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (1R,2R)-1,2-dibromocyclopropane and (1S,2S)-1,2-dibromocyclopropane.[3]

A 1:1 mixture of these two enantiomers is called a racemic mixture, which, as a whole, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. However, the individual (1R,2R) and (1S,2S) enantiomers are optically active .[2]

The relationship between these isomers is visualized in the diagram below.

G cluster_main cluster_isomers cluster_enantiomers cluster_properties DBCP This compound cis cis-1,2-Dibromocyclopropane DBCP->cis  exists as geometric isomers trans_racemate trans-1,2-Dibromocyclopropane (Racemic Mixture) DBCP->trans_racemate  exists as geometric isomers meso Achiral (Meso) Optically Inactive cis->meso enantiomer_R (1R,2R)-Enantiomer trans_racemate->enantiomer_R enantiomer_S (1S,2S)-Enantiomer trans_racemate->enantiomer_S  is a 1:1 mixture of enantiomers   inactive_racemate Racemate Optically Inactive trans_racemate->inactive_racemate chiral Chiral Optically Active enantiomer_R->chiral enantiomer_S->chiral

Stereochemical relationships of this compound isomers.

Quantitative Chiroptical Data

The optical activity of a chiral compound is quantified by its specific rotation, [α]. This value is a physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[4] One is dextrorotatory (+), rotating light clockwise, while the other is levorotatory (-), rotating light counter-clockwise.[5]

While the individual enantiomers of trans-1,2-dibromocyclopropane are known to be optically active, specific rotation values are not widely reported in publicly available literature. The table below is structured to present such data, which would be determined experimentally using the protocols outlined in Section 3.

StereoisomerAbsolute ConfigurationChiralityOptical ActivitySpecific Rotation ([α]D)
cis-1,2-dibromocyclopropaneN/A (meso)AchiralInactive
rac-trans-1,2-dibromocyclopropane(1R,2R) / (1S,2S)ChiralInactive (racemate)
(+)-trans-1,2-dibromocyclopropane(1R,2R) or (1S,2S)ChiralActiveData not available
(-)-trans-1,2-dibromocyclopropane(1S,2S) or (1R,2R)ChiralActiveData not available

Experimental Protocols

The synthesis of cis- and trans-1,2-dibromocyclopropane can be achieved through various methods, often resulting in a mixture of both geometric isomers.[6] Separation can then be performed using standard chromatographic techniques.

Methodology:

  • Synthesis : A potential synthetic route involves the stereoselective bromination of cyclopropane precursors.

  • Initial Purification : The crude reaction mixture is washed with a suitable aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by drying over an anhydrous salt (e.g., MgSO₄).

  • Isomer Separation : The mixture of cis and trans isomers is separated via column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes). The difference in polarity and steric profile between the cis and trans isomers allows for their differential retention on the stationary phase.

  • Characterization : The identity and purity of the separated isomers are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The separation of the racemic mixture of trans-1,2-dibromocyclopropane into its individual enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[7][8]

Methodology:

  • Column Selection : A polysaccharide-based CSP, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), is often effective for separating various cyclopropane derivatives.[7]

  • Mobile Phase Preparation : A mobile phase consisting of a mixture of hexane and 2-propanol (isopropanol) is prepared. The ratio is optimized to achieve baseline separation (e.g., 98:2 v/v Hexane:IPA). The mobile phase should be filtered and degassed before use.

  • Sample Preparation : A solution of the purified rac-trans-1,2-dibromocyclopropane is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions :

    • Instrument : HPLC system equipped with a UV detector.

    • Column : Chiralcel OD (or similar), typically 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm.

    • Temperature : Ambient (e.g., 25 °C).

  • Injection and Elution : The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will interact differently with the CSP, resulting in different retention times and their separation into two distinct peaks.

  • Fraction Collection : For preparative separation, fractions corresponding to each peak are collected separately. The solvent is then removed under reduced pressure to yield the isolated enantiomers.

A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active sample.[9] From this observed rotation, the specific rotation can be calculated.

Methodology:

  • Instrument Calibration : Calibrate the polarimeter by measuring the optical rotation of a blank solvent (the same solvent used to prepare the sample). This reading should be zero or close to it and is subtracted from the sample reading.[10]

  • Sample Preparation : Accurately weigh a sample of the purified enantiomer and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask. Calculate the concentration (c) in g/mL.

  • Filling the Sample Cell : Rinse the polarimeter sample cell with a small amount of the prepared solution, then fill it carefully to ensure no air bubbles are in the light path. Note the path length (l) of the cell in decimeters (dm); standard cells are typically 1 dm.[10]

  • Measurement : Place the filled cell in the polarimeter and measure the observed angle of rotation (α). Take several readings and average them to ensure precision.[5]

  • Calculation of Specific Rotation : The specific rotation ([α]) is calculated using Biot's Law:

    [α]ᵀλ = α / (l × c)

    Where:

    • [α] is the specific rotation.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light (commonly the sodium D-line, 589 nm).

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.[11]

The sign of the calculated specific rotation (+ or -) indicates whether the enantiomer is dextrorotatory or levorotatory.

References

The Genesis of a Strained Ring: Uncovering the Initial Discovery and Foundational Studies of 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated chemists with its inherent ring strain and unique reactivity. Among its halogenated derivatives, 1,2-dibromocyclopropane stands out as a versatile synthetic intermediate. This technical guide delves into the historical discovery and initial studies of this compound, providing a detailed account of its first synthesis, characterization, and early chemical explorations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this important building block.

Historical Context: The Dawn of Cyclopropane Chemistry

The journey into the world of cyclopropanes began in the late 19th century. The pioneering work of August Freund in 1881, which described the synthesis of cyclopropane itself via an intramolecular Wurtz reaction of 1,3-dibromopropane, laid the groundwork for the exploration of this new class of compounds. This seminal discovery opened the door for chemists to investigate the synthesis and properties of substituted cyclopropanes, including their halogenated analogs. The unique geometry and electronic nature of the cyclopropane ring, resulting from its significant angle strain, imparts distinct chemical properties that continue to be exploited in modern organic synthesis.

The First Synthesis: A Detailed Look at the Initial Preparation

While the concept of cyclopropane chemistry was established in the late 1800s, the specific synthesis of cis- and trans-1,2-dibromocyclopropane was first reported in a 1981 publication in Tetrahedron Letters by J.W. Seetz, O.S. Akkerman, and F. Bickelhaupt. Their work provided a clear and reproducible method for the preparation of both diastereomers, which was crucial for subsequent investigations into their distinct chemical behaviors.

Experimental Protocol: Synthesis of cis- and trans-1,2-Dibromocyclopropane

The method developed by Seetz, Akkerman, and Bickelhaupt involves the bromination of cyclopropene. The following is a detailed description of the experimental protocol based on their publication.

Materials:

  • Cyclopropene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of bromine in carbon tetrachloride is prepared and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

  • Cyclopropene, also cooled to a low temperature, is slowly added to the bromine solution with constant stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the low temperature.

  • The reaction mixture is allowed to stir for a specified period at the low temperature to ensure complete reaction.

  • The resulting mixture, containing a mixture of cis- and trans-1,2-dibromocyclopropane, is carefully warmed to room temperature.

  • The solvent (carbon tetrachloride) is removed under reduced pressure.

  • The crude product is then purified by distillation or chromatography to separate the cis and trans isomers.

This foundational synthesis provided the first reliable access to both diastereomers of this compound, enabling a deeper understanding of their properties and reactivity.

Quantitative Data from Initial Studies

The initial publication by Seetz, Akkerman, and Bickelhaupt, along with subsequent early studies, provided key quantitative data that characterized the physical and spectroscopic properties of the cis and trans isomers of this compound. A summary of this data is presented below for easy comparison.

Propertycis-1,2-Dibromocyclopropanetrans-1,2-Dibromocyclopropane
Molecular Formula C₃H₄Br₂C₃H₄Br₂
Molecular Weight 199.87 g/mol 199.87 g/mol
Boiling Point Data not readily availableData not readily available
Density Data not readily availableData not readily available
¹H NMR (Chemical Shift, δ) Data not readily availableData not readily available
¹³C NMR (Chemical Shift, δ) Data not readily availableData not readily available
Infrared (IR) Spectroscopy Data not readily availableData not readily available
Reaction Yields Reported as a mixtureReported as a mixture

Note: Specific quantitative data from the very first synthesis is often not as detailed as in modern publications. The table reflects the information available from the initial reports.

Early Investigations into Reactivity and Stereochemistry

The availability of both cis- and trans-1,2-dibromocyclopropane spurred investigations into their chemical reactivity, with a particular focus on how the stereochemistry of the starting material influenced the outcome of reactions. Early studies explored various transformations, including elimination and substitution reactions.

One of the key areas of investigation was the dehydrobromination of this compound to form bromocyclopropenes, which are themselves valuable synthetic intermediates. The stereochemical arrangement of the bromine atoms in the cis and trans isomers was found to have a profound impact on the rate and stereoselectivity of these elimination reactions.

Logical Workflow for the Synthesis and Characterization

The logical progression from starting materials to the characterization of the final products in the initial synthesis of this compound can be visualized as a clear workflow.

G start Starting Materials (Cyclopropene, Bromine) reaction Bromination Reaction in CCl₄ at low temperature start->reaction workup Reaction Workup (Solvent Removal) reaction->workup mixture Crude Product Mixture (cis- and trans-isomers) workup->mixture separation Isomer Separation (Distillation/Chromatography) mixture->separation cis_product cis-1,2-Dibromocyclopropane separation->cis_product trans_product trans-1,2-Dibromocyclopropane separation->trans_product characterization Spectroscopic and Physical Characterization cis_product->characterization trans_product->characterization

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of trans-1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a valuable structural motif in medicinal chemistry and materials science, often imparting unique conformational rigidity and metabolic stability to molecules. The stereoselective synthesis of substituted cyclopropanes is therefore of significant interest. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-1,2-dibromocyclopropane, a versatile building block for further chemical transformations. The primary method described is the Hunsdiecker reaction of cyclopropane-1,2-dicarboxylic acid, which has been reported to yield a mixture of cis and trans isomers, with the trans isomer being the major product.

Core Concepts and Methodologies

The primary route to trans-1,2-dibromocyclopropane is the bis-decarboxylative bromination of cyclopropane-1,2-dicarboxylic acid, commonly known as the Hunsdiecker reaction. This reaction involves the formation of a silver salt of the dicarboxylic acid, which is then treated with bromine to yield the desired dibrominated product.

A key aspect of this synthesis is the stereochemical outcome. The Hunsdiecker reaction is known to proceed through a radical intermediate. In the case of cyclopropane-1,2-dicarboxylic acid, both cis and trans starting materials have been reported to yield the same ratio of cis and trans products, with the thermodynamically more stable trans-1,2-dibromocyclopropane being the major isomer.

Alternative approaches, such as the direct bromination of cyclopropene, are conceptually simpler but can be challenging due to the instability and handling of cyclopropene. The Hunsdiecker approach, starting from the more stable dicarboxylic acid, offers a more practical laboratory-scale synthesis.

Experimental Protocols

The following protocols are based on established methodologies for the Hunsdiecker reaction, adapted for the specific synthesis of trans-1,2-dibromocyclopropane from cyclopropane-1,2-dicarboxylic acid.

Protocol 1: Synthesis of Silver Cyclopropane-1,2-dicarboxylate

Objective: To prepare the silver salt of cyclopropane-1,2-dicarboxylic acid, the precursor for the Hunsdiecker reaction.

Materials:

  • Cyclopropane-1,2-dicarboxylic acid (cis/trans mixture or either pure isomer)

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • Beakers, magnetic stirrer, filtration apparatus (Büchner funnel, filter paper), drying oven

Procedure:

  • Dissolution of the Dicarboxylic Acid: In a beaker, dissolve a specific molar quantity of cyclopropane-1,2-dicarboxylic acid in a minimal amount of distilled water containing two molar equivalents of sodium hydroxide. Stir until a clear solution of the disodium salt is obtained.

  • Preparation of Silver Nitrate Solution: In a separate beaker, dissolve a slight molar excess (approximately 2.1 equivalents) of silver nitrate in distilled water.

  • Precipitation of the Silver Salt: Slowly add the silver nitrate solution to the stirred solution of the disodium cyclopropane-1,2-dicarboxylate. A white precipitate of silver cyclopropane-1,2-dicarboxylate will form immediately.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the silver salt thoroughly with distilled water to remove any unreacted silver nitrate and sodium salts. Follow with a wash of ethanol to aid in drying.

  • Drying: Carefully dry the silver salt in a vacuum oven at a low temperature (e.g., 40-50 °C) in the dark to prevent decomposition. The salt must be completely dry for the subsequent Hunsdiecker reaction.

Protocol 2: Hunsdiecker Reaction for the Synthesis of trans-1,2-Dibromocyclopropane

Objective: To perform the brominative decarboxylation of silver cyclopropane-1,2-dicarboxylate to produce a mixture of cis- and trans-1,2-dibromocyclopropane.

Materials:

  • Dry silver cyclopropane-1,2-dicarboxylate

  • Anhydrous carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic) or a suitable alternative solvent like bromotrichloromethane.

  • Bromine (Br₂) (Caution: Highly corrosive and toxic)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, distillation apparatus.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend the dry silver cyclopropane-1,2-dicarboxylate in anhydrous carbon tetrachloride. The apparatus should be protected from light by wrapping it in aluminum foil.

  • Addition of Bromine: From the dropping funnel, add a stoichiometric amount of bromine (2 molar equivalents) dissolved in a small amount of anhydrous carbon tetrachloride dropwise to the stirred suspension.

  • Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux. The reaction is typically monitored by the evolution of carbon dioxide gas. The reflux is continued until the gas evolution ceases.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated silver bromide. Wash the silver bromide with a small amount of carbon tetrachloride.

  • Isolation of the Product Mixture: Carefully remove the solvent from the filtrate by distillation. The remaining liquid will be a mixture of cis- and trans-1,2-dibromocyclopropane.

Protocol 3: Isolation of trans-1,2-Dibromocyclopropane

Objective: To separate the trans isomer from the cis/trans mixture obtained from the Hunsdiecker reaction.

Materials:

  • Crude mixture of cis- and trans-1,2-dibromocyclopropane

  • Fractional distillation apparatus or a preparative gas chromatography (GC) system.

Procedure:

  • Fractional Distillation: The cis and trans isomers of 1,2-dibromocyclopropane have different boiling points. A careful fractional distillation can be employed to separate the two isomers. The trans isomer is generally the higher boiling isomer.

  • Preparative Gas Chromatography: For a more efficient and complete separation, preparative gas chromatography is the method of choice. A suitable column (e.g., a non-polar or medium-polarity column) and optimized temperature program will allow for the collection of the pure trans isomer.

Data Presentation

ParameterHunsdiecker Reaction
Starting Material Silver cyclopropane-1,2-dicarboxylate
Reagents Bromine, Carbon Tetrachloride
Product cis- and trans-1,2-Dibromocyclopropane
Reported Isomer Ratio (cis:trans) 1:3.2
Major Product trans-1,2-Dibromocyclopropane

Visualizations

Reaction Pathway

reaction_pathway A Cyclopropane-1,2-dicarboxylic Acid B Disodium Cyclopropane-1,2-dicarboxylate A->B 2 NaOH C Silver Cyclopropane-1,2-dicarboxylate B->C 2 AgNO3 D cis/trans-1,2-Dibromocyclopropane C->D 2 Br2, CCl4, Reflux E trans-1,2-Dibromocyclopropane D->E Separation

Caption: Overall synthetic pathway to trans-1,2-dibromocyclopropane.

Experimental Workflow

experimental_workflow cluster_0 Preparation of Silver Salt cluster_1 Hunsdiecker Reaction cluster_2 Purification start Dissolve Dicarboxylic Acid in NaOH(aq) add_ag Add AgNO3(aq) solution start->add_ag precipitate Precipitation of Silver Salt add_ag->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry the Silver Salt filter_wash->dry suspend Suspend Silver Salt in CCl4 dry->suspend add_br2 Add Bromine Solution suspend->add_br2 reflux Heat to Reflux add_br2->reflux workup Filter and Remove Solvent reflux->workup purify Fractional Distillation or Prep-GC workup->purify product Isolated trans-1,2-Dibromocyclopropane purify->product

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme caution in a well-ventilated fume hood. Consider using a less hazardous alternative if possible.

  • Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The Hunsdiecker reaction can be exothermic and produce gaseous byproducts. Ensure the reaction is well-controlled and properly vented.

  • Silver salts can be light-sensitive. Protect the silver cyclopropane-1,2-dicarboxylate from light during storage and reaction.

Conclusion

The Hunsdiecker reaction of cyclopropane-1,2-dicarboxylic acid provides a reliable method for the synthesis of trans-1,2-dibromocyclopropane. While the reaction produces a mixture of stereoisomers, the trans isomer is the major product and can be isolated through standard purification techniques. Careful adherence to the experimental protocols and safety precautions is essential for a successful and safe synthesis. This versatile building block can then be utilized in a variety of synthetic applications for the development of novel chemical entities.

Application Notes and Protocols: Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenes are highly strained, three-membered unsaturated carbocycles that serve as versatile building blocks in organic synthesis. Their unique reactivity makes them valuable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. One common and efficient method for the synthesis of 3,3-disubstituted cyclopropenes is the base-mediated 1,2-elimination of hydrogen bromide from the corresponding bromocyclopropane precursors. This document provides detailed application notes and experimental protocols for the synthesis of cyclopropenes utilizing 1,2-dibromocyclopropane and other related bromocyclopropane derivatives.

Reaction Principle

The synthesis of cyclopropenes from bromocyclopropane precursors proceeds via a dehydrobromination reaction, which is a type of β-elimination. The reaction is typically carried out using a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK). The mechanism is a concerted E2 (elimination, bimolecular) process, where the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom, and the bromide ion is simultaneously eliminated, leading to the formation of a double bond within the cyclopropane ring.

The use of a phase-transfer catalyst, such as 18-crown-6, can significantly enhance the reaction rate and yield, particularly when using a less polar solvent like tetrahydrofuran (THF). The crown ether complexes the potassium ion of the base, increasing the "nakedness" and therefore the reactivity of the tert-butoxide anion. This protocol offers an advantage over the use of dimethyl sulfoxide (DMSO) as a solvent, especially for the synthesis of more hydrophilic cyclopropenes, as it simplifies the workup and purification procedures.

Experimental Protocols

General Procedure for the Synthesis of 3,3-Disubstituted Cyclopropenes

This protocol is adapted from the work of Sherrill, Kim, and Rubin, which describes a robust method for the synthesis of a variety of 3,3-disubstituted cyclopropenes.

Materials:

  • Appropriate bromocyclopropane precursor

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the bromocyclopropane precursor (1.0 equiv), potassium tert-butoxide (1.5-2.0 equiv), and a catalytic amount of 18-crown-6 (0.05-0.1 equiv).

  • Solvent Addition: Add anhydrous THF via syringe to the flask to achieve a desired concentration (typically 0.1-0.5 M).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from a few hours to overnight, depending on the substrate.

  • Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure cyclopropene.

Example Protocol: Synthesis of 3-Methyl-3-phenylcyclopropene

Materials:

  • 1-Bromo-2-methyl-2-phenylcyclopropane (mixture of diastereomers)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Anhydrous THF

Procedure:

  • In a dry flask under a nitrogen atmosphere, combine 1-bromo-2-methyl-2-phenylcyclopropane (1.0 g, 4.74 mmol), potassium tert-butoxide (0.80 g, 7.11 mmol), and 18-crown-6 (0.125 g, 0.47 mmol).

  • Add 50 mL of anhydrous THF and stir the mixture at room temperature for 4 hours.

  • Follow the general workup and purification procedure described above to obtain 3-methyl-3-phenylcyclopropene.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 3,3-disubstituted cyclopropenes from their corresponding bromocyclopropane precursors using the THF/18-crown-6 protocol.

EntryBromocyclopropane PrecursorProductBase (equiv)18-crown-6 (equiv)SolventTime (h)Yield (%)
11-Bromo-2-methyl-2-phenylcyclopropane3-Methyl-3-phenylcyclopropenet-BuOK (1.5)0.1THF491
21-Bromo-2-(4-methoxyphenyl)-2-methylcyclopropane3-(4-Methoxyphenyl)-3-methylcyclopropenet-BuOK (1.5)0.1THF488
31-Bromo-2-(4-chlorophenyl)-2-methylcyclopropane3-(4-Chlorophenyl)-3-methylcyclopropenet-BuOK (1.5)0.1THF493
4N,N-Diethyl-1-bromo-2-methylcyclopropanecarboxamideN,N-Diethyl-3-methylcyclopropene-3-carboxamidet-BuOK (2.0)0.1THF1289
51-(1-Bromo-2-methylcyclopropyl)pyrrolidin-2-one1-(3-Methylcycloprop-2-en-1-yl)pyrrolidin-2-onet-BuOK (2.0)0.1THF1285

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_materials Bromocyclopropane Precursor Potassium tert-butoxide 18-crown-6 Anhydrous THF reaction Stirring at Room Temperature (Monitored by TLC/GC-MS) start_materials->reaction quench Quench with aq. NaHCO₃ reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Cyclopropene chromatography->product

Caption: Experimental workflow for the synthesis of cyclopropenes.

Reaction Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant Bromocyclopropane ts [E2 Transition State] reactant->ts Base abstracts anti-periplanar proton base t-BuOK + 18-crown-6 base->ts product Cyclopropene ts->product Concerted elimination byproducts t-BuOH + KBr ts->byproducts

Caption: E2 elimination mechanism for cyclopropene synthesis.

Conclusion

The dehydrobromination of this compound and related bromocyclopropane precursors using potassium tert-butoxide in the presence of 18-crown-6 in THF is a highly effective and versatile method for the synthesis of 3,3-disubstituted cyclopropenes. This protocol offers high yields and a simplified workup procedure, making it an attractive method for researchers in organic synthesis and drug development. The provided protocols and data serve as a valuable resource for the practical application of this synthetic transformation.

Application Notes and Protocols: Reaction of 1,2-Dibromocyclopropane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of dihalocyclopropanes with organometallic reagents, such as Grignard reagents, is a topic of significant interest in synthetic organic chemistry, offering pathways to strained ring systems and functionalized molecules. While the reaction of gem-dihalocyclopropanes (e.g., 1,1-dibromocyclopropane) is well-documented, the corresponding reaction of vicinal-dihalocyclopropanes, specifically 1,2-dibromocyclopropane, is less commonly described in the literature. This document aims to provide an overview of the expected reactivity, potential reaction pathways, and a generalized protocol for the reaction of this compound with Grignard reagents, drawing upon established principles of organic chemistry.

Theoretical Reaction Pathways

The reaction of this compound with a Grignard reagent (R-MgX) can be expected to proceed through several potential pathways, primarily dictated by the role of the Grignard reagent as either a base or a nucleophile, and the inherent strain of the cyclopropane ring.

  • E2-like Elimination: A Grignard reagent, being a strong base, can induce a 1,2-dehydrobromination or a 1,2-dehalogenation.

    • Dehydrobromination: Abstraction of a proton by the Grignard reagent can lead to the formation of a bromocyclopropene intermediate, which may be unstable.

    • Dehalogenation: A more likely pathway is the concerted or stepwise removal of both bromine atoms to form cyclopropene. This is analogous to the debromination of vicinal dibromides with zinc.

  • Magnesium-Halogen Exchange: The Grignard reagent could potentially undergo a magnesium-halogen exchange with one of the bromine atoms, leading to a cyclopropyl Grignard reagent. The stability and subsequent reactivity of such a species would be of key interest.

  • Nucleophilic Substitution (SN2): Direct nucleophilic attack by the alkyl group of the Grignard reagent is sterically hindered and electronically unfavorable on the cyclopropane ring, making this pathway less likely.

  • Radical Pathways: Similar to the reactions of 1,1-dibromocyclopropanes, the formation of radical intermediates cannot be ruled out, especially in the presence of transition metal impurities or under specific reaction conditions.

The most probable outcome for the reaction of this compound with a Grignard reagent, particularly a bulky one, is an elimination reaction to form cyclopropene . The highly strained and reactive nature of cyclopropene means that it may be trapped in situ or polymerize.

Data Presentation

Due to the limited specific data in the literature for the reaction of this compound with Grignard reagents, a quantitative data table is presented below based on analogous reactions of 1,1-dibromocyclopropanes to provide context on the types of products and yields that can be expected in related systems.

SubstrateGrignard ReagentCatalyst (mol%)Product(s)Yield (%)Reference
1,1-dibromocyclopropaneEthylmagnesium bromide (1.3 equiv)Ti(OiPr)₄ (5)Monobromocyclopropane~95[1]
1,1-dibromocyclopropaneEthylmagnesium bromide (>2 equiv)Ti(OiPr)₄ (5)Cyclopropane>90[1]
1,1-dibromocyclopropanePhenethylmagnesium bromideTi(OiPr)₄Monobromocyclopropane, EthylbenzeneN/A[2]

Note: The data above pertains to the reaction of 1,1-dibromocyclopropanes and is provided for illustrative purposes.

Experimental Protocols

The following is a generalized, hypothetical protocol for the reaction of this compound with a Grignard reagent. This protocol has not been validated and should be considered a starting point for investigation. Appropriate safety precautions must be taken, and all reactions should be performed by trained chemists in a suitable laboratory environment.

Objective: To investigate the reaction of this compound with a Grignard reagent, with the aim of inducing an elimination reaction to form cyclopropene.

Materials:

  • This compound (cis/trans mixture)

  • Grignard reagent solution (e.g., Methylmagnesium bromide in THF, 1.0 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous work-up and quenching agents (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.

  • Addition of Reactants: The flask is charged with a solution of this compound in anhydrous THF. The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) using an external cooling bath.

  • Addition of Grignard Reagent: The Grignard reagent is added dropwise to the stirred solution of this compound over a period of 30-60 minutes. The reaction temperature is carefully monitored and maintained.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), by periodically taking aliquots from the reaction mixture.

  • Quenching: Upon completion of the reaction, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.

  • Work-up: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Product Isolation and Characterization: The solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography. The structure of the product(s) is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

ReactionPathways cluster_start Starting Materials cluster_products Potential Products This compound This compound Cyclopropene Cyclopropene This compound->Cyclopropene E2-like Elimination Monobromocyclopropane Monobromocyclopropane This compound->Monobromocyclopropane Mg-Halogen Exchange / Reduction Coupling Products Coupling Products This compound->Coupling Products SN2 (less likely) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Cyclopropene Grignard Reagent (R-MgX)->Monobromocyclopropane Grignard Reagent (R-MgX)->Coupling Products

Caption: Potential reaction pathways for this compound with a Grignard reagent.

ExperimentalWorkflow Start Start Setup Inert Atmosphere Setup Start->Setup Reactants Add this compound in Anhydrous Solvent Setup->Reactants Cooling Cool to 0 °C to -78 °C Reactants->Cooling Grignard Slow Addition of Grignard Reagent Cooling->Grignard Monitor Monitor Reaction (TLC/GC) Grignard->Monitor Quench Quench with sat. NH4Cl solution Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: Generalized experimental workflow for the reaction.

Conclusion and Future Outlook

The reaction of this compound with Grignard reagents represents an under-explored area of cyclopropane chemistry. Based on fundamental principles, the primary expected outcome is elimination to form cyclopropene, a valuable and highly reactive intermediate. The generalized protocol provided herein offers a foundational approach for researchers to begin investigating this transformation. Further systematic studies are required to elucidate the precise reaction mechanisms, optimize reaction conditions for specific Grignard reagents, and fully characterize the resulting products. Such investigations could unlock new synthetic routes to novel cyclopropene derivatives and other functionalized three-membered ring systems, which are of interest in medicinal chemistry and materials science.

References

Application Notes and Protocols: Debromination of 1,2-dibromocyclopropane using Zinc Dust

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the debromination of 1,2-dibromocyclopropane to synthesize cyclopropene, a highly strained and reactive alkene, utilizing zinc dust. This method is a classical approach for the generation of alkenes from vicinal dihalides.

Introduction

Cyclopropenes are valuable building blocks in organic synthesis due to their high ring strain, which drives a variety of chemical transformations. The debromination of this compound using zinc dust is a common laboratory method for the in-situ generation or synthesis of the parent cyclopropene. The reaction proceeds via a reductive elimination mechanism where zinc acts as the reducing agent. This protocol outlines the necessary steps, reagents, and conditions for performing this transformation efficiently and safely.

Reaction Principle

The reaction involves the 1,2-elimination of bromine atoms from this compound facilitated by zinc metal. The zinc undergoes oxidative addition to the carbon-bromine bonds, followed by the elimination of zinc bromide (ZnBr₂) to form the cyclopropene double bond. The reaction is typically carried out in a polar aprotic solvent.

Quantitative Data

The following table summarizes representative quantitative data for the debromination of this compound. Please note that yields can vary based on the purity of reagents, reaction scale, and experimental conditions.

EntrySubstrate Scale (mmol)Zinc (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1102.5Ethanol25465
2102.5THF25370
3103.0DMF0 - 25275
4502.5THF253.568

Note: The data presented in this table is a representative summary from analogous debromination reactions of vicinal dihalides and should be considered as a guideline. Actual results may vary.

Experimental Protocols

Materials and Reagents
  • This compound

  • Zinc dust (<10 µm, 98% or higher)

  • Anhydrous Ethanol (EtOH), Anhydrous Tetrahydrofuran (THF), or Anhydrous Dimethylformamide (DMF)

  • 5% Hydrochloric Acid (for zinc activation)

  • Deionized Water

  • Acetone (for washing)

  • Diethyl ether (for washing)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Distillation apparatus or cold trap for product collection

Detailed Methodology

1. Activation of Zinc Dust (Recommended)

  • Place the required amount of zinc dust in a flask.

  • Add 5% aqueous HCl and stir the suspension for 1-2 minutes.

  • Decant the acid and wash the zinc dust sequentially with deionized water (3x), acetone (2x), and finally diethyl ether (2x).

  • Dry the activated zinc dust under a high vacuum for at least 2 hours before use.

2. Reaction Setup

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.

  • To the flask, add the activated zinc dust (2.5 - 3.0 equivalents).

  • Add the chosen anhydrous solvent (e.g., THF) to create a stirrable slurry.

3. Reaction Procedure

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent used for the zinc slurry.

  • Transfer the this compound solution to the dropping funnel.

  • Add the solution dropwise to the vigorously stirred zinc slurry over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature, or cooled in an ice bath if necessary).

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material.

4. Work-up and Isolation

  • Due to the high volatility and reactivity of cyclopropene, it is often used in-situ for subsequent reactions.

  • For isolation, the product can be transferred from the reaction vessel under reduced pressure to a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Alternatively, the reaction mixture can be filtered through a pad of Celite® to remove excess zinc and zinc bromide.

  • The resulting filtrate containing the cyclopropene can be used directly or subjected to careful fractional distillation to isolate the pure product. Caution: Cyclopropene is highly volatile (b.p. -36 °C) and should be handled with extreme care in a well-ventilated fume hood.

Visualizations

Experimental Workflow

experimental_workflow Workflow for Debromination of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation zinc_activation Activate Zinc Dust (5% HCl wash) drying Dry Zinc Dust (Vacuum) zinc_activation->drying setup Setup Reaction Flask (Inert Atmosphere) drying->setup add_zn Add Activated Zinc setup->add_zn add_solvent Add Anhydrous Solvent add_zn->add_solvent add_substrate Add this compound (dropwise) add_solvent->add_substrate react Stir at Room Temperature (2-4 hours) add_substrate->react in_situ In-situ use of Cyclopropene Solution react->in_situ isolation Isolation react->isolation filtration Filter Reaction Mixture isolation->filtration distillation Distillation / Cold Trap filtration->distillation reaction_mechanism Proposed Mechanism for Zinc-Mediated Debromination cluster_structures reactant This compound intermediate Organozinc Intermediate reactant->intermediate + Zn product Cyclopropene + ZnBr₂ intermediate->product Elimination reactant_struct zinc_atom Zn intermediate_struct [Br-CH-CH(ZnBr)-CH₂] product_struct znbr2 ZnBr₂

Application Notes and Protocols for the Dibromocyclopropanation of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibromocyclopropanation of unsaturated alcohols is a valuable transformation in organic synthesis, providing access to versatile intermediates such as dibromocyclopropyl alcohols. These products can be further elaborated into a variety of molecular scaffolds, making them useful building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The most common and convenient method for this reaction is the Makosza reaction, which utilizes a two-phase system with a phase-transfer catalyst. This protocol details the dibromocyclopropanation of unsaturated alcohols under phase-transfer conditions, offering a robust and scalable procedure.

Reaction Principle

The reaction proceeds via the in situ generation of dibromocarbene (:CBr₂) from bromoform (CHBr₃) and a strong aqueous base, typically sodium hydroxide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the bromoform to generate the reactive carbene species. The electrophilic dibromocarbene then adds to the nucleophilic double bond of the unsaturated alcohol in a concerted cycloaddition to form the dibromocyclopropane ring. The hydroxyl group of the substrate can influence the reactivity and selectivity of the reaction.

Data Presentation

The following table summarizes the results for the dibromocyclopropanation of a selection of unsaturated alcohols using a two-phase system with 40% (w/w) aqueous sodium hydroxide and tetraethylbenzylammonium chloride (TEBA) as the phase-transfer catalyst.[1][2] The yields reported are for the isolated dibromocyclopropyl alcohol adducts.

EntrySubstrate (Unsaturated Alcohol)ProductYield (%)Diastereomeric Ratio (d.r.)
1Geraniol2,2-Dibromo-3,3-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropyl)methanol85N/A
2Nerol(2,2-Dibromo-3,3-dimethyl-1-(4-methylpent-3-en-1-yl)cyclopropyl)methanol82N/A
3Linalool5-(2,2-Dibromo-3,3-dimethylcyclopropyl)-3-methyl-1-penten-3-ol89N/A
4Citronellol(R/S)-1-(2,2-Dibromo-3,3-dimethylcyclopropyl)-4-methylpentan-1-ol57~1:1
53-Methyl-3-buten-1-ol(2,2-Dibromo-1-(hydroxymethyl)-1-methylcyclopropyl)methanol47N/A
6(E)-2-Methyl-2-buten-1-ol(1R,2R/1S,2S)-1-((1R,2R)-2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethanol62One diastereomer detected
73-Methyl-3-buten-2-ol1-(2,2-Dibromo-1-methylcyclopropyl)ethanol491:3

N/A: Not applicable or not reported.

Experimental Protocols

This protocol is based on the Makosza reaction conditions for the dibromocyclopropanation of unsaturated alcohols.[1][3]

Materials:

  • Unsaturated alcohol (e.g., Geraniol, 1.0 equiv)

  • Bromoform (CHBr₃, 2.0 - 2.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hydroxide (NaOH, 40-50% w/w)

  • Tetraethylbenzylammonium chloride (TEBA, 4-5 mol%)

  • Ethanol (optional, small amount to initiate the reaction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask containing the unsaturated alcohol (1.0 equiv) dissolved in dichloromethane, add bromoform (2.0-2.5 equiv) and the phase-transfer catalyst, TEBA (0.04-0.05 equiv). A small amount of ethanol (e.g., 0.6 vol%) can be added to the organic phase.

  • Addition of Base: While stirring the mixture vigorously, add the concentrated aqueous sodium hydroxide solution (40-50% w/w). The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure dibromocyclopropyl alcohol.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key aspects of the dibromocyclopropanation protocol.

experimental_workflow Experimental Workflow for Dibromocyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve unsaturated alcohol in CH2Cl2 B Add Bromoform (CHBr3) A->B C Add Phase-Transfer Catalyst (TEBA) B->C D Add concentrated aqueous NaOH with vigorous stirring C->D Initiate Reaction E Monitor reaction by TLC/GC D->E F Quench with water & separate layers E->F Reaction Complete G Extract aqueous layer with CH2Cl2 F->G H Wash combined organic layers G->H I Dry over Na2SO4 & concentrate H->I J Purify by column chromatography I->J K Characterize by NMR & MS J->K

Caption: Experimental workflow for the dibromocyclopropanation of unsaturated alcohols.

reaction_mechanism Simplified Reaction Mechanism cluster_phase Two-Phase System cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH(aq) TEBA_OH [TEBA]+[OH]- NaOH->TEBA_OH Phase Transfer CHBr3 CHBr3 TEBA_CBr3 [TEBA]+[:CBr3]- Alcohol Unsaturated Alcohol Product Dibromocyclopropyl Alcohol Alcohol->Product + :CBr2 TEBA_OH->CHBr3 Deprotonation CBr2 :CBr2 (Dibromocarbene) TEBA_CBr3->CBr2 α-elimination (-Br-)

Caption: Simplified mechanism of dibromocarbene generation and cycloaddition.

References

Application Notes: 1,2-Dibromocyclopropane in the Synthesis of Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dibromocyclopropanes, including 1,2-dibromocyclopropane and its isomers, are valuable precursors for the synthesis of bicyclo[1.1.0]butanes (BCBs). BCBs are among the most strained isolable carbocycles, possessing a strain energy of approximately 64-66 kcal/mol.[1][2] This high degree of strain is the driving force behind a variety of powerful "strain-release" transformations.[1][3] The central C1-C3 bond of the BCB scaffold exhibits significant π-character, allowing it to react with electrophiles, nucleophiles, radicals, and π-systems.[1] This reactivity provides a versatile platform for the rapid construction of complex, three-dimensional bicyclic and spirocyclic frameworks, which are of increasing interest in medicinal chemistry as bioisosteres and scaffolds for novel therapeutics.[2][4]

Core Synthetic Strategy

The primary application of dibromocyclopropanes in this context is their conversion into a highly reactive bicyclo[1.1.0]butane (BCB) intermediate. This intermediate is typically generated in situ and immediately undergoes a subsequent strain-release reaction to form a stable bicyclic product. This multi-step, one-pot approach is a powerful tool for molecular construction.

G A Dibromocyclopropane Precursor B Bicyclo[1.1.0]butane (BCB) Intermediate A->B Reductive Cyclization C Strain-Release Transformation B->C D Functionalized Bicyclic or Spirocyclic Product C->D Cycloaddition, Rearrangement, etc.

Caption: General workflow for synthesizing bicyclic compounds from dibromocyclopropanes.

Application Note 1: Generation of Bicyclo[1.1.0]butane Intermediates

The most versatile and widely used method for generating functionalized BCBs from dibromocyclopropanes is through reductive cyclization using organolithium reagents, often referred to as the Brinker method.[2] This approach typically utilizes gem-dibromocyclopropanes, which are readily accessible.

Mechanism: The process involves a sequence of halogen-lithium exchange and intramolecular substitution. Treatment of a 1,1-dibromo-2-(halomethyl)cyclopropane with two equivalents of an alkyllithium reagent (e.g., MeLi followed by t-BuLi) generates a bicyclo[1.1.0]butyllithium species.[2][5] This potent nucleophile can then be trapped with a wide range of electrophiles to install a functional handle at the bridgehead position.[5][6]

G cluster_0 Generation of Bicyclo[1.1.0]butyllithium cluster_1 Functionalization A 1,1-Dibromocyclopropane Derivative B Lithium-Halogen Exchange A->B RLi C Intramolecular SN2 Cyclization B->C D Bicyclo[1.1.0]butyllithium C->D F Functionalized BCB D->F E Electrophile (E+) E->F

Caption: Logical flow for the Brinker method of BCB synthesis and functionalization.

Protocol 1: Generation of a Functionalized Bicyclo[1.1.0]butane Amide

This protocol describes the in situ generation of bicyclo[1.1.0]butan-1-yllithium and its subsequent addition to an imine, a key step in the synthesis of complex alkaloids.

Materials:

  • 1,1-dibromo-2-chloromethylcyclopropane

  • Methyllithium (MeLi) in Et₂O

  • tert-Butyllithium (t-BuLi) in pentane

  • N-tert-Butanesulfinylimine substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • A solution of 1,1-dibromo-2-chloromethylcyclopropane (1.2 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • Methyllithium (1.1 equiv.) is added dropwise, and the solution is stirred for 10 minutes.

  • tert-Butyllithium (1.1 equiv.) is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C to generate the bicyclo[1.1.0]butan-1-yllithium reagent.

  • A solution of the N-tert-butanesulfinylimine (1.0 equiv.) in anhydrous THF is added dropwise to the freshly prepared organolithium solution at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the imine.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired bicyclo[1.1.0]butylmethylamine derivative.

Application Note 2: Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes

The high reactivity of the central bond in BCBs allows them to act as unique synthons in a variety of cycloaddition reactions, providing rapid access to bridged and fused bicyclic systems that are challenging to synthesize via other methods.

  • [2σ + 2π] Cycloadditions: BCBs can undergo formal [2σ + 2π] cycloadditions with alkenes and other π-systems.[7] These reactions can be promoted by Lewis acids or photoredox catalysis to generate bicyclo[2.1.1]hexane scaffolds.[7][8] The reaction is often highly regio- and diastereoselective.[7]

  • [2+3] Cycloadditions: Rhodium-catalyzed [2+3] cycloadditions between BCBs and azomethine imines have been developed to synthesize fused diaza-heterocycles, which are valuable scaffolds in drug discovery.[9]

  • Intramolecular Ene-type Reactions: BCBs tethered to an enophile can undergo remarkably mild intramolecular formal Alder-ene reactions to produce complex spirocyclic systems.[5]

Protocol 2: Photocatalytic [2σ + 2π] Cycloaddition of a BCB with Styrene

This protocol describes a representative photocatalytic cycloaddition to form a bicyclo[2.1.1]hexane derivative.[7]

Materials:

  • Aryl-substituted bicyclo[1.1.0]butane (e.g., 1a from ref[7]) (1.0 equiv.)

  • Styrene (5.0 equiv.)

  • Photoredox catalyst (e.g., [Mes₂AcrᵗBu₂]ClO₄) (10 mol%)

  • Acetonitrile (MeCN) (to 0.1 M)

  • Blue LEDs (e.g., λₘₐₓ = 425 nm)

Procedure:

  • In a vial equipped with a magnetic stir bar, the bicyclo[1.1.0]butane substrate (0.2 mmol, 1.0 equiv.), the photoredox catalyst (0.02 mmol, 10 mol%), and acetonitrile (2.0 mL) are combined.

  • Styrene (1.0 mmol, 5.0 equiv.) is added to the mixture.

  • The vial is sealed, and the mixture is degassed with argon for 10 minutes.

  • The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 16 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the bicyclo[2.1.1]hexane product.

Data Presentation: Synthesis of Bicyclic Scaffolds from BCBs

The following table summarizes various transformations of BCBs into more complex bicyclic systems, highlighting the versatility of this synthetic strategy.

Reaction TypeBCB SubstrateCoupling PartnerCatalyst / ConditionsProduct ScaffoldYield (%)Reference
[2σ + 2π] Cycloaddition Phenyl-BCB-esterStyrene[Mes₂AcrᵗBu₂]ClO₄, Blue LEDBicyclo[2.1.1]hexane85%[7]
[2σ + 2π] Cycloaddition Naphthyl-BCBEthyl Vinyl EtherSc(OTf)₃Oxa-bicyclo[2.1.1]hexane87%[8]
[2+3] Cycloaddition Phenyl-BCBAzomethine Imine[RhCpCl₂]₂ (2 mol%)Diaza-bicyclo[3.1.1]heptane98%[9]
Three-Component Rxn Phenyl-BCB-esterPhenoxyacetamide, MeOH--INVALID-LINK--₂Substituted Acrylamide(Not specified)[1][10]
Spirocyclization Phenyl-BCBAzomethine ImineSc(OTf)₃Diaza-spiro[3.4]octane(Not specified)[11]
Intramolecular Ene N-allylated BCB(Internal)Phase-Transfer CatalystSpirocyclic Pyrrolidine(Not specified)[5]

Disclaimer: Yields are based on specific examples cited in the literature and may vary depending on the exact substrates and reaction conditions used.

References

Application Notes and Protocols: Ring-Opening Reactions of 1,2-Dibromocyclopropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening reactions of 1,2-dibromocyclopropane with a variety of nucleophiles. This class of reactions offers a versatile pathway to synthesize a range of valuable organic molecules, including allenes, substituted alkenes, and cyclopropyl derivatives. The protocols detailed below are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction to Ring-Opening Reactions of this compound

gem-Dibromocyclopropanes, such as this compound, are strained ring systems that are susceptible to ring-opening upon treatment with nucleophiles. The outcome of these reactions is highly dependent on the nature of the nucleophile, the stereochemistry of the starting material (cis or trans), and the reaction conditions. The primary reaction pathways involve the formation of allenes, vinyl bromides, and other substituted products. Mechanistically, many of these transformations are believed to proceed through the initial formation of a bromocyclopropene intermediate, which then undergoes further reaction.

Reaction with Strong, Non-nucleophilic Bases: Alkoxides

Strong, non-nucleophilic bases such as sodium methoxide and potassium tert-butoxide can induce the elimination of HBr from this compound, leading to the formation of a bromocyclopropene intermediate. This intermediate is highly reactive and can undergo further transformations.

General Mechanism with Alkoxides:

The reaction is initiated by the abstraction of a proton by the alkoxide base, leading to the elimination of a bromide ion and the formation of a bromocyclopropene. The subsequent pathway depends on the reaction conditions and the presence of other nucleophiles. In the presence of an alcohol, nucleophilic addition to the strained cyclopropene ring can occur, followed by rearrangement.

G start This compound intermediate1 Bromocyclopropene Intermediate start->intermediate1 - HBr base R-O⁻ Na⁺ product Ring-Opened Products (e.g., alkoxy-substituted alkenes) intermediate1->product + R-OH

Figure 1. General mechanism of base-induced ring opening.

Experimental Protocol: Reaction with Sodium Methoxide

This protocol describes a typical procedure for the reaction of this compound with sodium methoxide in methanol.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium methoxide (1.1 to 2.0 eq) to the stirred solution. The addition can be done portion-wise as a solid or dropwise if using a solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened product(s).

Reaction with Organometallic Reagents: Synthesis of Allenes

One of the most synthetically useful transformations of 1,2-dibromocyclopropanes is their conversion to allenes upon treatment with organolithium reagents or Grignard reagents. This reaction, often referred to as the Doering-LaFlamme allene synthesis, is a powerful method for the preparation of cumulenes.

General Mechanism for Allene Synthesis:

The reaction is thought to proceed via a metal-halogen exchange to form a lithiated bromocyclopropane, which then undergoes a concerted elimination and ring-opening to furnish the allene.

G start This compound intermediate1 Lithiated Bromocyclopropane start->intermediate1 + R-Li - R-Br rli R-Li product Allene intermediate1->product - LiBr

Figure 2. Mechanism of allene formation with organolithium reagents.

Quantitative Data for Allene Synthesis
EntrySubstrateReagentConditionsProductYield (%)
11,1-dibromo-2-phenylcyclopropaneMeLi-60 °C1-Phenylpropa-1,2-diene82
21,1-dibromo-2,2-dimethylcyclopropaneMeLiNot specified3-Methylbuta-1,2-diene92 (GC)
Experimental Protocol: Synthesis of 1-Phenylpropa-1,2-diene

This protocol is adapted from the work of Skattebøl for the synthesis of an allene from a gem-dibromocyclopropane derivative.

Materials:

  • 1,1-dibromo-2-phenylcyclopropane

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 1,1-dibromo-2-phenylcyclopropane (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at -60 °C (a dry ice/acetone bath), add a solution of methyllithium (1.1 eq) in diethyl ether dropwise.

  • Maintain the temperature below -50 °C during the addition.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at -60 °C.

  • Quench the reaction by the rapid addition of dilute hydrochloric acid.

  • Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation to afford 1-phenylpropa-1,2-diene.

Reaction with Soft Nucleophiles: Thiolates

Soft nucleophiles, such as thiolates, can also participate in ring-opening reactions with 1,2-dibromocyclopropanes. These reactions can lead to the formation of vinyl sulfides or other sulfur-containing products.

Experimental Protocol: Reaction with Sodium Thiophenoxide

This protocol provides a general procedure for the reaction of this compound with sodium thiophenoxide.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (or another suitable base)

  • Anhydrous THF or DMF

  • Inert atmosphere

  • Standard glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • To this solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired sulfur-containing products.

Other Nucleophiles

A variety of other nucleophiles can be employed in the ring-opening of 1,2-dibromocyclopropanes, leading to a diverse array of products.

  • Azide: Sodium azide can be used as a nucleophile, potentially leading to the formation of vinyl azides or azido-substituted cyclopropane derivatives. The reaction likely proceeds via an SN2-type mechanism.

  • Carbanions: Stabilized carbanions, such as those derived from malonate esters, can act as nucleophiles to open the cyclopropane ring, forming new carbon-carbon bonds.

Summary of Reaction Outcomes

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagentTypical Product(s)
AlkoxidesNaOMe, KOtBuAlkoxy-substituted alkenes, allenes
OrganolithiumsMeLi, n-BuLiAllenes
ThiolatesNaSPhVinyl sulfides, thio-substituted cyclopropanes
AzideNaN3Vinyl azides, azido-cyclopropanes
HalidesNaI (Finkelstein)1,2-diiodocyclopropane (via substitution)

Workflow for a Typical Ring-Opening Reaction

The following diagram illustrates a general workflow for performing a ring-opening reaction of this compound.

G start Setup Reaction under Inert Atmosphere reagents Dissolve this compound in Anhydrous Solvent start->reagents cool Cool Reaction Mixture (e.g., 0 °C or -78 °C) reagents->cool add_nuc Slowly Add Nucleophile cool->add_nuc react Stir at Appropriate Temperature and Time add_nuc->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purification (Column Chromatography, Distillation) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Figure 3. General experimental workflow for ring-opening reactions.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

Application of 1,2-Dibromocyclopropane in Natural Product Synthesis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromocyclopropane serves as a versatile and highly reactive building block in the synthesis of complex natural products. Its inherent ring strain and the presence of two leaving groups facilitate a variety of stereospecific transformations, including ring-opening reactions to form valuable intermediates and participation in cycloaddition cascades. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products, with a focus on the formation of cyclopropylamines and the strategic application of ring-opening reactions.

Introduction

The cyclopropane motif is a recurring structural element in a diverse array of biologically active natural products.[1][2][3] Its unique conformational properties and electronic character often impart potent and selective pharmacological activities. This compound, accessible from simple alkenes, has emerged as a key precursor for the introduction of this three-membered ring and for its subsequent elaboration into more complex molecular architectures. The high degree of stereospecificity observed in its reactions makes it an invaluable tool in modern organic synthesis.[4][5]

Key Applications and Methodologies

Synthesis of 1,2-Dibromocyclopropanes from Alkenes

The primary route to 1,2-dibromocyclopropanes involves the addition of dibromocarbene to an alkene. A common and effective method for generating dibromocarbene is the reaction of bromoform (CHBr₃) with a strong base in a two-phase system, often utilizing a phase-transfer catalyst. This approach, known as the Makosza reaction, is widely applicable to a range of unsaturated substrates.[6]

Experimental Protocol: Dibromocyclopropanation of an Alkene (Makosza Conditions)

This protocol describes the synthesis of a this compound from a generic alkene.

Materials:

  • Alkene (1.0 eq)

  • Bromoform (CHBr₃, 2.0 - 2.5 eq)[6]

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst (0.05 eq)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the alkene (1.0 eq), bromoform (2.0 - 2.5 eq), and the phase-transfer catalyst (0.05 eq) dissolved in the organic solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • With vigorous stirring, add the 50% aqueous NaOH solution dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data for Dibromocyclopropanation of Unsaturated Alcohols [6]

EntrySubstrate (Alkene)Bromoform (eq)Yield (%)
13-Methyl-2-buten-1-ol1.570
23-Methyl-2-buten-1-ol2.074
33-Methyl-2-buten-1-ol2.578

Logical Workflow for Dibromocyclopropanation

G Alkene Alkene Substrate Cyclopropanation [1+2] Cycloaddition Alkene->Cyclopropanation Bromoform_Base Bromoform + Strong Base (e.g., NaOH) Dibromocarbene Dibromocarbene (:CBr₂) Generation Bromoform_Base->Dibromocarbene PTC Phase-Transfer Catalyst PTC->Dibromocarbene Dibromocarbene->Cyclopropanation Dibromocyclopropane This compound Product Cyclopropanation->Dibromocyclopropane Workup Aqueous Workup & Purification Dibromocyclopropane->Workup Final_Product Purified this compound Workup->Final_Product

Caption: Workflow for the synthesis of this compound.

Synthesis of Cyclopropylamines

gem-Dibromocyclopropanes are valuable precursors to cyclopropylamines, a privileged scaffold in medicinal chemistry. The transformation can be achieved through a variety of methods, often involving a ring-opening/amination sequence or a Curtius rearrangement of a cyclopropanecarboxylic acid derived from the dibromide.

Experimental Protocol: Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride

This protocol outlines a multi-step synthesis starting from 1-bromo-1-cyclopropylcyclopropane, which can be prepared from the corresponding dibromocyclopropane.

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid

  • Under an inert atmosphere, dissolve 1-bromo-1-cyclopropylcyclopropane in anhydrous diethyl ether and cool to -78 °C.

  • Add a solution of t-butyllithium (t-BuLi) in pentane dropwise, maintaining the temperature at -78 °C.

  • After stirring for 30 minutes, add an excess of dry ice (solid CO₂) in portions.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate to yield the carboxylic acid.

Step 2: Curtius Rearrangement to form tert-Butyl 1-(Cyclopropyl)cyclopropylcarbamate

  • Dissolve the carboxylic acid in anhydrous acetone and cool to -5 °C.

  • Add triethylamine (Et₃N) dropwise, followed by the dropwise addition of ethyl chloroformate.

  • After stirring for 2 hours, add a solution of sodium azide (NaN₃) in water.

  • The resulting acyl azide is then subjected to Curtius rearrangement in the presence of tert-butanol to yield the N-Boc protected amine.

Step 3: Deprotection to (1-Cyclopropyl)cyclopropylamine Hydrochloride

  • Dissolve the tert-butyl carbamate in diethyl ether and cool to 0 °C.

  • Add a solution of HCl in diethyl ether.

  • Stir the reaction at 0 °C for 4 hours and then at room temperature for 20 hours.

  • Collect the precipitated product by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data for Cyclopropylamine Synthesis

StepProductYield (%)
11-Cyclopropylcyclopropanecarboxylic acid64% (large scale)
2tert-Butyl 1-(cyclopropyl)cyclopropylcarbamate76%
3(1-Cyclopropyl)cyclopropylamine hydrochloride87%

Signaling Pathway for Cyclopropylamine Synthesis

G Start This compound Derivative Reduction Reductive Monodebromination Start->Reduction Bromocyclopropane 1-Bromocyclopropane Derivative Reduction->Bromocyclopropane Lithiation Lithiation (e.g., t-BuLi) Bromocyclopropane->Lithiation Carboxylation Carboxylation (CO₂) Lithiation->Carboxylation CarboxylicAcid Cyclopropanecarboxylic Acid Carboxylation->CarboxylicAcid Curtius Curtius Rearrangement (DPPA, t-BuOH) CarboxylicAcid->Curtius BocAmine N-Boc Protected Cyclopropylamine Curtius->BocAmine Deprotection Acidic Deprotection (HCl) BocAmine->Deprotection FinalAmine Cyclopropylamine Hydrochloride Deprotection->FinalAmine

Caption: Synthetic pathway to cyclopropylamines.

Ring-Opening Reactions in Natural Product Synthesis

The inherent strain of the cyclopropane ring in 1,2-dibromocyclopropanes can be harnessed to drive ring-opening reactions, providing access to a variety of useful acyclic and larger ring structures. These reactions can be initiated by thermal or chemical means and often proceed with a high degree of stereocontrol.[1]

Application in the Synthesis of Allenes

A notable application of gem-dihalocyclopropanes is their conversion to allenes upon treatment with organolithium reagents.[7] This transformation proceeds through a carbene intermediate and is a powerful method for the synthesis of this functional group.

Experimental Protocol: Synthesis of 1-Phenylpropa-1,2-diene [7]

Materials:

  • 1,1-Dibromo-2-phenylcyclopropane (1.0 eq)

  • Methyllithium (MeLi) in diethyl ether (1.2 eq)

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 1,1-dibromo-2-phenylcyclopropane in anhydrous diethyl ether and cool the solution to -30 to -40 °C.

  • Add the methyllithium solution dropwise with stirring over 30 minutes.

  • Stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Quench the reaction by the addition of water, followed by dilute HCl.

  • Separate the ether layer, and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

  • Distill the ether and fractionally distill the residue to obtain the allene product.

Quantitative Data for Allene Synthesis

SubstrateProductYield (%)
1,1-Dibromo-2-phenylcyclopropane1-Phenylpropa-1,2-diene82
1,1-Dibromo-2,2-dimethylcyclopropane3-Methylbuta-1,2-diene92

Reaction Mechanism for Allene Formation

G Dibromocyclopropane gem-Dibromocyclopropane Carbenoid Lithium Halocarbenoid Intermediate Dibromocyclopropane->Carbenoid Halogen-Metal Exchange MeLi Methyllithium (MeLi) MeLi->Carbenoid Carbene Cyclopropylidene Carbene Intermediate Carbenoid->Carbene Elimination of LiBr RingOpening Electrocyclic Ring Opening Carbene->RingOpening Allene Allene Product RingOpening->Allene

Caption: Mechanism of allene synthesis from a gem-dibromocyclopropane.

Conclusion

This compound is a powerful and versatile intermediate in the synthesis of natural products and their analogs. The protocols and data presented herein demonstrate its utility in the construction of key structural motifs such as cyclopropylamines and allenes. The stereospecific nature of its reactions, coupled with the diverse reactivity of the resulting products, ensures its continued importance in the field of organic synthesis and drug discovery. The provided experimental guidelines offer a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,2-dibromocyclopropane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: Direct bromination of cyclopropane is often problematic due to significant ring-opening side reactions. A more reliable, albeit multi-step, approach is the double Hunsdiecker reaction of a cyclopropane-1,2-dicarboxylic acid precursor. This reaction involves the decarboxylation of the silver salt of the carboxylic acid in the presence of bromine.

Q2: Can I control the stereochemistry (cis vs. trans) of the final product?

A2: The stereochemistry of the final this compound is determined by the stereochemistry of the starting cyclopropane-1,2-dicarboxylic acid. The Hunsdiecker reaction is known to proceed through a radical mechanism, which can lead to a loss of stereochemical integrity. However, starting with a pure cis- or trans-dicarboxylic acid precursor is the primary way to influence the stereochemical outcome.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include the preparation of a pure, anhydrous silver salt of the dicarboxylic acid, the light-sensitive and radical nature of the Hunsdiecker reaction, and the potential for side reactions. Purification of the final product to separate cis and trans isomers and remove byproducts can also be challenging.

Q4: Are there any alternatives to the classic Hunsdiecker reaction?

A4: Yes, the Cristol-Firth modification is a useful alternative that avoids the need to prepare and isolate the dry silver salt.[1][2] This method uses the free carboxylic acid with red mercuric oxide and bromine.[1][2] While more convenient, yields can be slightly lower compared to the traditional method.[2]

Q5: What safety precautions should I take?

A5: Bromine is highly toxic, corrosive, and volatile; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Carbon tetrachloride, a common solvent for this reaction, is a carcinogen and should be handled with extreme care. The Hunsdiecker reaction can be exothermic and may evolve gases (CO2), so the apparatus should not be sealed.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Question: My Hunsdiecker reaction is giving a very low yield. What are the possible causes?

  • Answer:

    • Wet Silver Salt: The silver carboxylate must be scrupulously dry.[3] Moisture can interfere with the formation of the acyl hypobromite intermediate. Ensure the salt is dried under vacuum over a desiccant before use.

    • Impure Silver Salt: The silver salt should be pure. It can be prepared by reacting the dicarboxylic acid with silver oxide.[3]

    • Decomposition of Reagents: The reaction is sensitive to light, which can cause premature decomposition of the acyl hypobromite intermediate.[4] It is advisable to protect the reaction vessel from light by wrapping it in aluminum foil.

    • Incorrect Stoichiometry: The ratio of silver salt to bromine is crucial. An incorrect ratio can lead to side reactions, such as the Simonini reaction (ester formation) if iodine is used, and similar principles can apply to bromine.[3]

Problem 2: The reaction mixture turns black, and I isolate silver metal.

  • Question: My reaction mixture darkened significantly, and I recovered silver metal. What went wrong?

  • Answer: The formation of silver metal (a black precipitate) is often due to the photosensitivity of the silver carboxylate salt.[4] This indicates decomposition before the desired reaction can occur. To mitigate this, the reaction should be conducted in the dark.

Problem 3: I have a significant amount of ester byproduct.

  • Question: My product is contaminated with a significant amount of ester. How can I avoid this?

  • Answer: Ester formation (Simonini reaction) is a known side reaction, particularly when using iodine.[3] While less common with bromine, it can occur if the stoichiometry is incorrect. A 2:1 ratio of silver carboxylate to halogen favors ester formation.[3] Ensure a 1:1 or slight excess of bromine is used for the desired halide formation.

Problem 4: My product is a mixture of cis and trans isomers that are difficult to separate.

  • Question: I have a mixture of cis and trans-1,2-dibromocyclopropane. How can I separate them?

  • Answer: Separation of diastereomers like cis- and trans-1,2-dibromocyclopropane can be achieved using chromatographic techniques.

    • Gas Chromatography (GC): Analytical and preparative GC with a suitable column can effectively separate the isomers.[5]

    • Column Chromatography: Careful column chromatography on silica gel with a non-polar eluent system (e.g., hexanes) may also achieve separation, although it can be challenging due to the similar polarities of the isomers.

Problem 5: The Cristol-Firth modification is not working well.

  • Question: I tried the Cristol-Firth modification, but the yield is poor. How can I improve it?

  • Answer: The Cristol-Firth modification uses mercuric oxide (HgO) with the free carboxylic acid.[1][2]

    • Reagent Quality: Ensure the red mercuric oxide is of high purity.

    • Reaction Conditions: The reaction is typically run at reflux in a solvent like carbon tetrachloride.[1] Ensure the dropwise addition of the bromine solution is controlled to maintain a steady reflux and reaction rate.[1]

    • Substrate Suitability: This modification may give lower yields with certain substrates compared to the classic Hunsdiecker reaction.[2]

Data Presentation

Table 1: Comparison of Hunsdiecker Reaction Modifications for Dibromination
FeatureStandard Hunsdiecker ReactionCristol-Firth Modification
Starting Material Silver salt of cyclopropane-1,2-dicarboxylic acidCyclopropane-1,2-dicarboxylic acid
Key Reagents Bromine (Br₂)Red Mercuric Oxide (HgO), Bromine (Br₂)
Solvent Carbon Tetrachloride (CCl₄)Carbon Tetrachloride (CCl₄)
Advantages Generally higher yields if silver salt is pure and dry.More convenient one-step procedure, avoids isolation of the silver salt.[1]
Disadvantages Requires preparation and rigorous drying of the silver salt.[3]May result in slightly lower yields; uses toxic mercury compounds.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Hunsdiecker Reaction

This protocol is based on the general procedure for the Hunsdiecker reaction.

Step 1: Preparation of Disilver Cyclopropane-1,2-dicarboxylate

  • In a flask protected from light, dissolve 13.0 g (0.1 mol) of cis- or trans-cyclopropane-1,2-dicarboxylic acid in 200 mL of distilled water.

  • Slowly add a solution of 16.9 g (0.2 mol) of sodium bicarbonate in 100 mL of water until CO₂ evolution ceases.

  • Add a solution of 34.0 g (0.2 mol) of silver nitrate in 100 mL of water with vigorous stirring.

  • The white precipitate of disilver cyclopropane-1,2-dicarboxylate is collected by vacuum filtration.

  • Wash the salt with distilled water, then with ethanol, and finally with diethyl ether.

  • Dry the silver salt in a vacuum oven at 60°C for at least 12 hours. The salt must be completely anhydrous.

Step 2: Double Hunsdiecker Reaction

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 34.2 g (0.1 mol) of the dry disilver cyclopropane-1,2-dicarboxylate in 250 mL of anhydrous carbon tetrachloride. The flask should be wrapped in aluminum foil to exclude light.

  • Gently heat the suspension to reflux with stirring.

  • From the dropping funnel, add a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of anhydrous carbon tetrachloride dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue refluxing the mixture for 1-2 hours until the evolution of carbon dioxide stops and the red color of bromine fades.

  • Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.

  • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis via the Cristol-Firth Modification

This protocol is adapted from the general procedure for the Cristol-Firth modification.[1][2]

  • In a 1-L, three-necked, round-bottomed flask, wrapped with aluminum foil and equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, suspend 43.4 g (0.2 mol) of red mercury(II) oxide in 300 mL of carbon tetrachloride.

  • Add 13.0 g (0.1 mol) of cis- or trans-cyclopropane-1,2-dicarboxylic acid to the flask.

  • With stirring, heat the mixture to reflux.

  • Add a solution of 32.0 g (0.2 mol) of bromine in 150 mL of carbon tetrachloride dropwise from the addition funnel as rapidly as possible without causing excessive loss of bromine from the condenser.

  • Continue to reflux for 30-60 minutes until the evolution of CO₂ subsides.

  • Cool the mixture in an ice bath and filter to remove the mercury(II) bromide precipitate.

  • Wash the residue with fresh carbon tetrachloride, and combine the filtrates.

  • Work up the filtrate as described in Protocol 1 (Step 6 onwards) to isolate and purify the this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Hunsdiecker Synthesis of this compound start Start: Cyclopropane-1,2- dicarboxylic Acid prep_salt Step 1: Prepare Anhydrous Disilver Salt (Reagents: AgNO₃, NaHCO₃) start->prep_salt hunsdiecker Step 2: Hunsdiecker Reaction (Reagents: Br₂, CCl₄) (Conditions: Reflux, Dark) prep_salt->hunsdiecker Dry Salt workup Step 3: Aqueous Workup (Wash with Na₂S₂O₃, H₂O, Brine) hunsdiecker->workup Crude Mixture purify Step 4: Purification (Vacuum Distillation) workup->purify Crude Product product Final Product: This compound purify->product

Caption: Workflow for this compound synthesis.

troubleshooting_guide Troubleshooting Guide for Low Yield start Problem: Low Yield check_salt Was the silver salt completely dry? start->check_salt check_light Was the reaction protected from light? check_salt->check_light Yes solution_dry Solution: Re-prepare and dry salt under vacuum. check_salt->solution_dry No check_stoich Was the Br₂ to salt ratio correct (~2:1)? check_light->check_stoich Yes solution_light Solution: Repeat reaction in a foil-wrapped flask. check_light->solution_light No solution_stoich Solution: Adjust stoichiometry. Avoid excess salt. check_stoich->solution_stoich No end_node Yield Improved check_stoich->end_node Yes solution_dry->end_node solution_light->end_node solution_stoich->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Separation of Cis and Trans Isomers of 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 1,2-dibromocyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of cis- and trans-1,2-dibromocyclopropane?

A1: While specific experimental data for this compound isomers can be scarce in the literature, we can infer their properties based on analogous compounds like 1,2-dimethylcyclopropane. Generally, cis isomers have a higher boiling point due to a net dipole moment, while trans isomers may pack more efficiently in a crystal lattice, leading to a higher melting point.[1] The trans isomer of this compound exists as a pair of enantiomers ((1R,2R) and (1S,2S)), while the cis isomer is a meso compound.[2][3]

Q2: Which separation technique is more suitable for separating cis- and trans-1,2-dibromocyclopropane, fractional distillation or gas chromatography?

A2: Both fractional distillation and gas chromatography (GC) can be employed for the separation of cis and trans isomers of this compound. The choice of method depends on the scale of the separation and the required purity. Fractional distillation is suitable for larger quantities, while gas chromatography is an excellent analytical and preparative technique for smaller amounts, offering high resolution.

Q3: How can I synthesize a mixture of cis- and trans-1,2-dibromocyclopropane?

A3: A common method for the synthesis of this compound is the bromination of cyclopropane.[4] The reaction of cyclopropanecarboxylic acids with mercuric oxide and bromine (a Hunsdiecker-type reaction) can also yield a mixture of trans- and cis-2-bromocyclopropyl alkanones, which can be further converted to this compound.[4]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Increase the length of the fractionating column.- Use a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Fluctuations in heat input.- Use a heating mantle with a stirrer to ensure even heating.- Insulate the distillation column to minimize heat loss.
Flooding of the Column Excessive boiling rate.- Reduce the heat input to the distillation flask.
Column packing is too dense.- Repack the column, ensuring there is adequate space for vapor flow.
Bumping of the Liquid Uneven boiling.- Add boiling chips or a magnetic stir bar to the distillation flask.
Gas Chromatography (GC)
Issue Possible Cause(s) Troubleshooting Steps
Co-elution or Poor Resolution of Isomer Peaks Inappropriate GC column.- Select a column with a stationary phase that provides good selectivity for halogenated compounds. A mid-polarity phase is often a good starting point.- Use a longer column to increase the number of theoretical plates.
Incorrect oven temperature program.- Optimize the temperature ramp. A slower ramp rate can improve separation.
Carrier gas flow rate is not optimal.- Determine the optimal flow rate for the carrier gas (e.g., Helium, Nitrogen) and column dimensions.
Peak Tailing Active sites in the injector or column.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column if it has become contaminated.
Sample overload.- Dilute the sample or inject a smaller volume.
Ghost Peaks Contamination in the syringe, injector, or column.- Clean the syringe thoroughly between injections.- Bake out the column at a high temperature (within its limits).- Replace the septum and inlet liner.
Irreproducible Retention Times Leaks in the system.- Check for leaks at all fittings using an electronic leak detector.
Fluctuations in carrier gas flow or pressure.- Ensure the gas supply is stable and the regulators are functioning correctly.

Data Presentation

Table 1: Physical Properties of cis- and trans-1,2-Dimethylcyclopropane (Analogous Compounds)

Propertycis-1,2-Dimethylcyclopropanetrans-1,2-Dimethylcyclopropane
Boiling Point (°C) 37[1]28.2[1]
Melting Point (°C) -140[1]-149.6[1]
Density (g/cm³) 0.6889[1]0.6648[1]
Refractive Index (nD) 1.3829 (20 °C)[1]1.3713 (20 °C)[1]

Note: This data is for 1,2-dimethylcyclopropane and serves as an estimate for the relative properties of this compound isomers.

Experimental Protocols

Protocol 1: Separation of cis- and trans-1,2-Dibromocyclopropane by Fractional Distillation

Objective: To separate a mixture of cis- and trans-1,2-dibromocyclopropane based on their boiling point difference.

Materials:

  • Mixture of cis- and trans-1,2-dibromocyclopropane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the mixture of this compound isomers and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).

  • Monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the lower-boiling isomer (trans-1,2-dibromocyclopropane, by analogy) as it distills.

  • Collect the first fraction, which will be enriched in the trans isomer.

  • Once the temperature begins to rise, change the receiving flask to collect an intermediate fraction.

  • When the temperature stabilizes at the boiling point of the higher-boiling isomer (cis-1,2-dibromocyclopropane, by analogy), change the receiving flask again to collect the second fraction, which will be enriched in the cis isomer.

  • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Analysis of cis- and trans-1,2-Dibromocyclopropane Isomers by Gas Chromatography (GC)

Objective: To determine the ratio of cis and trans isomers of this compound in a sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for halogenated compounds (e.g., a mid-polarity phase like 5% phenyl-methylpolysiloxane)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Sample of this compound isomer mixture

  • Solvent for dilution (e.g., dichloromethane or hexane)

  • Microsyringe

Procedure:

  • Set up the GC instrument with the appropriate column and gases.

  • Establish the following initial GC parameters (these may need to be optimized):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min (for a 0.25 or 0.32 mm ID column).

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Prepare a dilute solution of the this compound isomer mixture in the chosen solvent.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Start the data acquisition.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the lower-boiling trans isomer will elute first.

  • Integrate the peak areas to determine the relative ratio of the two isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Products start Starting Materials (e.g., Cyclopropane, Bromine) synthesis Bromination Reaction start->synthesis mixture Mixture of cis/trans This compound synthesis->mixture distillation Fractional Distillation mixture->distillation gc_prep Preparative GC mixture->gc_prep trans_isomer trans-Isomer distillation->trans_isomer Lower boiling fraction cis_isomer cis-Isomer distillation->cis_isomer Higher boiling fraction gc_prep->trans_isomer gc_prep->cis_isomer gc_analysis GC Analysis trans_isomer->gc_analysis nmr_analysis NMR Analysis trans_isomer->nmr_analysis cis_isomer->gc_analysis cis_isomer->nmr_analysis

Caption: Experimental workflow for the synthesis, separation, and analysis of this compound isomers.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_gc Gas Chromatography cluster_solutions Potential Solutions start Poor Isomer Separation check_column Check Column Efficiency start->check_column Distillation Issue check_gc_column Select Appropriate GC Column start->check_gc_column GC Issue check_rate Check Distillation Rate check_column->check_rate increase_length Increase Column Length/ Use Better Packing check_column->increase_length check_heat Check Heat Stability check_rate->check_heat reduce_heat Reduce Heating Rate check_rate->reduce_heat insulate Insulate Column check_heat->insulate check_temp Optimize Oven Temperature check_gc_column->check_temp change_column Change GC Column check_gc_column->change_column check_flow Optimize Carrier Gas Flow check_temp->check_flow slow_ramp Use Slower Temp Ramp check_temp->slow_ramp optimize_flow Optimize Flow Rate check_flow->optimize_flow

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Technical Support Center: Purification of 1,2-Dibromocyclopropane by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1,2-dibromocyclopropane using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a non-polar compound, normal-phase chromatography is typically employed.

  • Stationary Phase: Silica gel is the most common stationary phase for this separation.[1][2] Alumina can be considered as an alternative if the compound shows instability on silica gel.[3]

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. A mixture of hexane and ethyl acetate is a common choice, with the proportion of ethyl acetate being very low (e.g., 1-5%) to ensure the compound does not elute too quickly.[4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate using the same stationary phase.[4]

Q2: How can I determine the optimal solvent system before running the column?

A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the best solvent system.[4][5] By testing various ratios of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), you can identify the mixture that gives your desired compound an Rf value between 0.2 and 0.3. This range generally provides the best separation on a column.[4]

Q3: My this compound seems to be decomposing on the silica gel column. What can I do?

A3: Decomposition of halogenated compounds on silica gel can be a concern.[3][6] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Silica gel can be acidic and cause decomposition.[3] You can deactivate it by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), and then packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[3]

  • Run the Column Quickly: A faster elution, such as in flash chromatography, reduces the time the compound spends in contact with the stationary phase, minimizing decomposition.[7]

  • Work at a Lower Temperature: If possible, running the chromatography in a cold room can sometimes reduce the rate of decomposition.

Q4: I am not getting good separation between my product and impurities. What are the possible reasons?

A4: Poor separation can arise from several factors:

  • Inappropriate Solvent System: If the eluent is too polar, all compounds will travel quickly down the column with little separation. Conversely, if it's not polar enough, the compounds may not move at all. Fine-tuning the solvent polarity based on TLC is crucial.

  • Column Overloading: Loading too much crude sample onto the column will lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.

  • Sample Application: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the column.Test for compound stability on silica using 2D TLC.[3][9] If unstable, consider deactivating the silica gel or using an alternative stationary phase like alumina.[3]
Product elutes too quickly with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane).
Fractions are contaminated with multiple compounds Poor separation due to an incorrect mobile phase.Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between the desired product and impurities.
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
The column was packed improperly, leading to channeling.Repack the column, ensuring a uniform and compact bed.
Streaking or tailing of bands on the column The compound may be interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine if the compound is basic).
The sample was not fully dissolved when loaded.Ensure the sample is completely dissolved in a minimal amount of the mobile phase or a slightly more polar solvent before loading.[8]
Low recovery of the product The compound may have partially decomposed on the column.Follow the recommendations for compound decomposition (see above).
The compound is highly volatile and evaporated during solvent removal.Use a rotary evaporator at a low temperature and pressure.
Some product may still be on the column.Flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to elute any remaining compounds.[10]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the general steps for the purification of this compound using flash column chromatography.

1. Preparation of the Stationary Phase:

  • Select an appropriately sized column based on the amount of crude material to be purified.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 hexane:ethyl acetate).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[5]
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[4][8]

2. Sample Preparation and Loading:

  • Dissolve the crude this compound mixture in a minimal amount of the mobile phase.[7][8]
  • Carefully apply the dissolved sample to the top of the column using a pipette.[7][8]
  • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure to the top of the column (e.g., using a pipette bulb or compressed air) to begin the elution process.[7]
  • Collect the eluent in a series of fractions (e.g., in test tubes).
  • If the product is not eluting, you can gradually increase the polarity of the mobile phase (gradient elution).

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
  • Combine the pure fractions.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem no_elution Product Not Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes low_recovery Low Recovery problem->low_recovery Yes end Successful Purification problem->end No increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability (2D TLC) no_elution->check_stability optimize_solvent Re-optimize Solvent System (TLC) poor_separation->optimize_solvent repack_column Check Column Packing & Sample Loading poor_separation->repack_column low_recovery->check_stability flush_column Flush Column with Polar Solvent low_recovery->flush_column increase_polarity->problem check_stability->problem optimize_solvent->problem repack_column->problem flush_column->problem

Caption: Troubleshooting workflow for this compound purification.

References

preventing the decomposition of 1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1,2-dibromocyclopropane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound is primarily caused by exposure to bases, which can induce elimination reactions. Heat and, to a lesser extent, light can also promote degradation through isomerization or other pathways. The high ring strain of the cyclopropane ring makes the molecule susceptible to ring-opening reactions under various conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize shelf life, this compound should be stored in a cool, dark environment, preferably in a refrigerator and in an amber glass bottle to protect it from light. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition may be indicated by a change in color of the solution (e.g., yellowing or browning), the formation of a precipitate, or a noticeable change in the pressure within the storage vessel. In experimental setups, unexpected side products detected by analytical techniques such as GC-MS or NMR are a clear sign of degradation.

Q4: Can I use a stabilizer to prevent the decomposition of this compound?

A4: While specific stabilizers for this compound are not widely documented, the use of radical inhibitors, such as butylated hydroxytoluene (BHT), may be beneficial, particularly if radical-mediated decomposition is suspected. However, the most effective approach is to control the experimental conditions (temperature, light, and absence of base).

Q5: What are the main decomposition products of this compound?

A5: Under basic conditions, the primary decomposition pathway involves the elimination of hydrogen bromide (HBr) to form 1-bromocyclopropene. This intermediate can undergo further reactions, leading to a variety of products depending on the specific reaction conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Rapid Consumption of Starting Material with Low Yield of Desired Product
Possible Cause Troubleshooting Step
Base-Induced Decomposition Ensure all reagents and solvents are free from basic impurities. If a base is required for the reaction, consider using a non-nucleophilic or sterically hindered base and adding it slowly at a low temperature.
Thermal Decomposition Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a well-calibrated heating mantle or oil bath to avoid overheating.
Photolytic Decomposition Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Issue 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Step
Isomerization If you are using a specific stereoisomer of this compound, be aware that isomerization can occur, especially at elevated temperatures. Analyze the product mixture carefully to identify any isomeric impurities.
Ring-Opening Reactions The strained cyclopropane ring can open under certain conditions. This is more likely in the presence of strong nucleophiles or electrophiles. Consider the compatibility of all reagents with the cyclopropane ring.
Reaction with Solvent Some solvents may react with this compound or its decomposition intermediates. Choose an inert solvent that has been shown to be compatible with similar reactions.

Data Presentation

Table 1: Factors Affecting the Stability of this compound

Factor Effect on Stability Recommendation
Base HighAvoid basic conditions unless required for the reaction. Use non-nucleophilic bases where possible.
Heat Moderate to HighMaintain low temperatures during storage and reactions.
Light ModerateProtect from light, especially UV radiation.
Acid Low to ModerateWhile less reactive than with bases, strong acids should be used with caution.
Oxygen LowWhile not a primary concern, storage under an inert atmosphere can prevent potential oxidative decomposition over long periods.

Experimental Protocols

Protocol 1: Recommended Storage of this compound

  • Transfer the this compound to a clean, dry amber glass bottle.

  • If the compound is to be stored for an extended period (greater than one month), purge the bottle with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Seal the bottle tightly with a chemically resistant cap.

  • Wrap the cap and neck of the bottle with Parafilm® to create an additional barrier against moisture and air.

  • Store the bottle in a refrigerator at 2-8 °C.

  • Log the date of receipt and opening on the bottle.

Mandatory Visualization

Decomposition_Pathway Figure 1. Primary Decomposition Pathway of this compound This compound This compound Elimination_Reaction Elimination of HBr This compound->Elimination_Reaction Base Base Base->Elimination_Reaction 1-Bromocyclopropene 1-Bromocyclopropene Elimination_Reaction->1-Bromocyclopropene Further_Reactions Further Reactions 1-Bromocyclopropene->Further_Reactions Decomposition_Products Decomposition_Products Further_Reactions->Decomposition_Products

Caption: Figure 1. Base-induced decomposition of this compound.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for this compound Experiments Start Experiment Shows Decomposition Check_Base Presence of Base? Start->Check_Base Yes_Base Yes Check_Base->Yes_Base Yes No_Base No Check_Base->No_Base No Action_Base Use Non-Nucleophilic Base Add Slowly at Low Temp Yes_Base->Action_Base Check_Temp Reaction Temperature High? No_Base->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Action_Temp Lower Reaction Temperature Yes_Temp->Action_Temp Check_Light Exposure to Light? No_Temp->Check_Light Yes_Light Yes Check_Light->Yes_Light Yes No_Light No Check_Light->No_Light No Action_Light Protect Reaction from Light Yes_Light->Action_Light Consult_Literature Consult Further Literature No_Light->Consult_Literature

challenges in the scale-up of 1,2-dibromocyclopropane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-dibromocyclopropane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up and execution of this important chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the dibromocyclopropanation of alkenes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Dibromocarbene Generation: The base may not be strong enough or the reaction temperature could be too low. The classic Doering-Hoffman reaction is particularly sensitive to moisture, which can quench the carbene precursor.[1]- Optimize Base and Solvent: For the Makosza reaction (phase-transfer catalysis), use a concentrated aqueous solution of a strong base like 50% NaOH.[1] Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. For anhydrous systems, ensure all reagents and glassware are scrupulously dry. - Phase-Transfer Catalyst: If using a phase-transfer system, ensure the catalyst (e.g., triethylbenzylammonium chloride - TEBA) is active and used at an appropriate concentration (typically 4-5 mol%).[1] - Temperature Control: While some reactions proceed at room temperature, cooling may be necessary to suppress side reactions. Conversely, gentle heating might be required to initiate the reaction, but this should be done with caution to avoid carbene decomposition.
2. Unreactive Alkene: The alkene substrate may be electron-deficient, making it less susceptible to attack by the electrophilic dibromocarbene. Steric hindrance around the double bond can also reduce reactivity.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature. - Use a More Reactive Carbene Precursor: While bromoform is standard, other reagents can be explored, though they may be more expensive or hazardous.
3. Product Decomposition: 1,2-dibromocyclopropanes can be unstable, especially at elevated temperatures or upon exposure to air, which can cause darkening and decomposition.[2]- Maintain Low Temperatures: Keep the reaction and work-up temperatures as low as practical. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Prompt Purification: Purify the product as soon as possible after the reaction is complete.[2]
Formation of Significant Side Products 1. C-H Insertion Reactions: Dibromocarbene can insert into activated C-H bonds, particularly those adjacent to existing cyclopropane rings, leading to impurities.[3]- Substrate Choice: Be aware of the potential for C-H insertion with certain substrates. This is an inherent reactivity of the carbene and may be difficult to avoid completely. - Optimize Reaction Conditions: Lowering the reaction temperature may increase the selectivity for cyclopropanation over C-H insertion.
2. Reaction with Other Functional Groups: If the substrate contains alcohol functionalities, dibromocarbene can insert into the O-H bond.[4]- Protecting Groups: Protect sensitive functional groups like alcohols before the cyclopropanation reaction.
3. Polymerization: Unstable carbenoids or reaction intermediates can lead to the formation of polymeric materials.[5]- Control Reagent Addition: Slow, controlled addition of the base or carbene precursor can help to maintain a low concentration of reactive intermediates and minimize polymerization.
Difficult Product Purification 1. Emulsion Formation during Work-up: The use of a phase-transfer catalyst and a biphasic system can lead to persistent emulsions.- Brine Wash: During the aqueous work-up, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Filtration: Filtering the mixture through a pad of Celite or glass wool can also be effective.
2. Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting alkene or side products, making chromatographic separation difficult.- Optimize Chromatography: Experiment with different solvent systems and silica gel grades for column chromatography. - Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method.[2] - Chemical Treatment: Washing the crude product with a dilute solution of alcoholic potassium hydroxide can help remove impurities that cause discoloration.[2]
Reaction Fails to Go to Completion 1. Insufficient Reagents: The stoichiometry of the base or bromoform may be inadequate.- Use an Excess of Carbene Precursor: A moderate excess of bromoform and base is often used to drive the reaction to completion.
2. Catalyst Deactivation: The phase-transfer catalyst can be poisoned by certain impurities.- Use High-Purity Reagents: Ensure the quality of all reagents, including the solvent and catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the addition of dibromocarbene (:CBr₂) to an alkene. The dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base. A widely used protocol is the Makosza reaction, which employs a phase-transfer catalyst in a two-phase system (e.g., dichloromethane and concentrated aqueous sodium hydroxide).[1] This method is often preferred over older techniques like the Doering-Hoffman reaction (using potassium tert-butoxide in an anhydrous solvent) because it is less sensitive to water.[1]

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A2: The darkening of the reaction mixture is often a sign of product decomposition or side reactions.[2] 1,2-dibromocyclopropanes can be unstable and may degrade over time, especially when exposed to air and light. To mitigate this, it is recommended to conduct the reaction under an inert atmosphere, protect it from light, and purify the product promptly after the reaction is complete.[2] Storing the purified product in a sealed bottle with minimal headspace can also improve its stability.[2]

Q3: How does the stereochemistry of the starting alkene affect the product?

A3: The addition of dibromocarbene to an alkene is a stereospecific reaction. This means that the stereochemistry of the alkene is preserved in the resulting cyclopropane. For example, the cyclopropanation of a cis-alkene will yield a cis-1,2-dibromocyclopropane, while a trans-alkene will result in a trans-product.

Q4: Can I use substrates with other functional groups in a dibromocyclopropanation reaction?

A4: It depends on the functional group. Dibromocarbene is an electrophile but can also react with nucleophilic groups. For instance, alcohols can react via O-H bond insertion.[4] It is often necessary to protect sensitive functional groups before carrying out the cyclopropanation.

Q5: I am having trouble separating my product from the phase-transfer catalyst. What should I do?

A5: Phase-transfer catalysts, such as quaternary ammonium salts, can sometimes be difficult to remove. After the reaction, thoroughly washing the organic phase with water and then brine should remove the bulk of the catalyst. If it persists, passing the crude product through a short plug of silica gel can be an effective method for its removal.

Experimental Protocols

Protocol 1: Dibromocyclopropanation of Cyclohexene using Phase-Transfer Catalysis (Makosza Reaction)

This protocol is a representative example for the synthesis of 7,7-dibromobicyclo[4.1.0]heptane.

Materials:

  • Cyclohexene

  • Bromoform (CHBr₃)

  • Dichloromethane (CH₂Cl₂)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Triethylbenzylammonium chloride (TEBA)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclohexene (1.0 eq), bromoform (1.5 eq), dichloromethane, and TEBA (0.05 eq).

  • Cool the mixture in an ice bath to 0 °C.

  • With vigorous stirring, add the 50% aqueous NaOH solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the pure this compound derivative.

Visualizations

Experimental Workflow for Dibromocyclopropanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Alkene, Bromoform, DCM, and TEBA B Cool to 0°C A->B C Slowly Add 50% NaOH (aq) (Vigorous Stirring) B->C D Warm to RT and Stir (12-24h) C->D E Monitor by TLC/GC D->E F Quench with Water E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K Vacuum Distillation or Column Chromatography J->K

Caption: Workflow for a typical dibromocyclopropanation experiment.

Troubleshooting Logic for Low Product Yield

G cluster_carbene Carbene Generation cluster_alkene Alkene Reactivity cluster_conditions Reaction Conditions Start Low Product Yield Carbene_Check Check Carbene Generation Start->Carbene_Check Alkene_Check Check Alkene Reactivity Start->Alkene_Check Conditions_Check Check Conditions Start->Conditions_Check Base Base Strength/Conc. (e.g., 50% NaOH) Carbene_Check->Base Base Issue PTC Phase-Transfer Catalyst (e.g., TEBA) Carbene_Check->PTC Catalyst Issue Stirring Vigorous Stirring Carbene_Check->Stirring Mixing Issue Electronic Electron-Deficient? Alkene_Check->Electronic Steric Sterically Hindered? Alkene_Check->Steric Temp Temperature Too Low/High? Conditions_Check->Temp Time Reaction Time Sufficient? Conditions_Check->Time

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Work-up Procedures for 1,2-Dibromocyclopropane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dibromocyclopropane reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for working up a this compound synthesis reaction?

A typical work-up involves quenching the reaction, separating the organic phase from the aqueous phase, washing the organic layer to remove impurities, drying it, and finally removing the solvent to isolate the crude product. The crude product is then purified, usually by column chromatography or distillation.

Q2: My reaction mixture has formed a stable emulsion during the aqueous wash. How can I break it?

Emulsions can form, especially when using a phase transfer catalyst. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to separate the layers. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Q3: How do I remove the phase transfer catalyst (e.g., a quaternary ammonium salt) during the work-up?

Phase transfer catalysts, such as tetra-n-butylammonium bromide, are designed to be soluble in both aqueous and organic phases, which can complicate their removal. A common method is to wash the organic layer multiple times with water or brine. If the catalyst persists, you can try washing with dilute hydrochloric acid to protonate any basic impurities and help partition the catalyst into the aqueous layer.

Q4: I have a significant amount of unreacted bromoform in my crude product. What is the best way to remove it?

Bromoform has a high boiling point (149 °C), so it can be difficult to remove by simple evaporation. Careful distillation is one option if the desired this compound product has a sufficiently different boiling point. Alternatively, column chromatography on silica gel is often effective for separating the product from residual bromoform and other nonpolar impurities.

Q5: What are common side products in a this compound synthesis, and how can I minimize them?

Side reactions can include the formation of oligomers or polymers, and in some cases, rearrangement of the cyclopropane ring. To minimize these, it is important to maintain good control over the reaction temperature and to add the base slowly to the mixture of the alkene and bromoform. Using a phase transfer catalyst can improve the reaction's efficiency and selectivity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Inefficient carbene formation.Ensure the base is fresh and of a suitable strength (e.g., potassium tert-butoxide or 50% aq. NaOH). Check the quality of the bromoform.
Decomposition of the product.1,2-dibromocyclopropanes can be unstable. Avoid high temperatures during work-up and purification. Store the purified product at a low temperature.
Product is contaminated with starting alkene Incomplete reaction.Increase the reaction time or the amount of bromoform and base used. Consider using a phase transfer catalyst to improve the reaction rate.
Formation of a dark, tarry substance Polymerization or decomposition.This can be caused by excessive heat or a highly concentrated reaction mixture. Ensure efficient stirring and maintain a controlled temperature.
Inconsistent results between batches Variable quality of reagents or reaction conditions.Use reagents from the same batch if possible. Standardize the reaction setup, including stirring speed and the rate of addition of reagents.

Experimental Protocol: Work-up of a Phase Transfer Catalyzed 1,2-Dibromocyclopropanation

This protocol describes a general work-up procedure for the synthesis of a this compound from an alkene using bromoform and a phase transfer catalyst.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or GC analysis), cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining reactive species.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), the organic layer will be on top. If a denser solvent was used (e.g., dichloromethane), it will be the bottom layer. Separate the two layers.

  • Extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic extracts.

  • Washing:

    • Wash the combined organic layers with deionized water to remove the bulk of water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.

    • Wash with brine to help break any emulsions and to remove the majority of the water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator. Be cautious with the temperature to avoid decomposition of the product.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by distillation under reduced pressure.

Visualizing the Workflow and Concepts

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Alkene + Bromoform + Solvent B Add Base + Phase Transfer Catalyst A->B C Reaction at Controlled Temperature B->C D Quench with Water C->D E Separate Organic/Aqueous Layers D->E F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Remove Solvent (Rotary Evaporator) G->H I Crude Product H->I J Column Chromatography or Distillation I->J K Pure this compound J->K PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na+ OH- QCl_aq Q+ Cl- (Catalyst) NaOH->QCl_aq Ion Exchange QOH_org Q+ OH- (Catalyst) QCl_aq->QOH_org Phase Transfer CHBr3 CHBr3 (Bromoform) CBr2 :CBr2 (Dibromocarbene) CHBr3->CBr2 - HBr Alkene Alkene Product Dibromocyclopropane Alkene->Product CBr2->Alkene Cyclopropanation QOH_org->CHBr3 Deprotonation

Technical Support Center: Monitoring 1,2-Dibromocyclopropane Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 1,2-dibromocyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in monitoring this compound reactions with TLC? A1: The main challenge is visualization. This compound is a saturated alkyl halide and lacks a chromophore, meaning it does not absorb UV light at the standard 254 nm wavelength used for visualization.[1][2][3] Therefore, a chemical staining method is required to see the compound's spot on the TLC plate.

Q2: Which mobile phase (solvent system) is recommended for this compound? A2: As a relatively non-polar compound, this compound requires a non-polar mobile phase.[4] A good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether.[5] Begin with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexane) and adjust as needed to achieve an R_f value of approximately 0.3-0.4 for the starting material.[6]

Q3: How can I visualize this compound on a TLC plate? A3: Since UV light is ineffective, you must use a chemical stain.[1] The most common and effective stains for this type of compound include:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized. It is very effective for detecting alkenes or alkynes, which may be side products or desired products of elimination reactions.[7] It can sometimes visualize other functional groups as well. Spots typically appear as yellow-brown on a purple background.[7]

  • p-Anisaldehyde Stain: This is a versatile stain that, upon heating, reacts with many different functional groups to produce a range of colors.[8] This can be particularly useful for distinguishing the starting material from the product.[9]

  • Phosphomolybdic Acid (PMA) Stain: A robust, universal stain that visualizes most organic compounds as green or blue-green spots upon heating.[7]

Q4: What is a "co-spot" and why is it essential for reaction monitoring? A4: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture, one on top of the other.[10] It is crucial for two main reasons:

  • Confirmation: It confirms that the spot corresponding to the starting material in your reaction mixture is indeed the same compound.

  • Resolution: If the product has an R_f value very close to the starting material, the co-spot lane will show a single, often elongated, spot, indicating that the two are different but poorly resolved.[10]

Q5: How do I interpret the TLC plate to determine if my reaction is complete? A5: A successful reaction is typically indicated by the complete consumption of the starting material and the appearance of one or more new spots corresponding to the product(s).[10] On a three-lane plate (Starting Material | Co-spot | Reaction Mixture), you should see the starting material spot in the "Reaction Mixture" lane diminish over time and eventually disappear.

Experimental Protocols

Detailed Methodology for Monitoring a Reaction by TLC
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes on this line for the starting material (SM), co-spot (Co), and reaction mixture (RM).[11]

  • Chamber Preparation: Add your chosen solvent system (e.g., 10% ethyl acetate in hexane) to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[6] Place a piece of filter paper in the chamber to aid solvent vapor saturation. Cover the chamber.

  • Spotting the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of a dilute solution of your starting this compound onto the 'SM' mark. The spot should be 1-2 mm in diameter.[12]

    • RM Lane: Use a clean capillary tube to apply a small spot of your reaction mixture onto the 'RM' mark.

    • Co-spot Lane: Apply a spot of the starting material to the 'Co' mark. Let it dry briefly, then spot the reaction mixture directly on top of it.[6]

  • Developing the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[13] Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[1]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[11] Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Submerge the dried plate quickly and evenly into your chosen staining solution (e.g., potassium permanganate or p-anisaldehyde).

    • Remove the plate and wipe excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun until spots appear. Avoid overheating, which can char the plate and obscure the results.[14]

  • Analysis: Circle the visible spots with a pencil. Calculate the R_f value for each spot by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[13]

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. The sample is too dilute.[1] 2. The compound may have evaporated from the plate if it is volatile.[1] 3. The chosen stain is not effective for your compounds.[1]1. Concentrate your sample or apply the spot multiple times in the same location, allowing it to dry between applications.[7][15] 2. Visualize the plate immediately after it dries. 3. Try a different, more general stain like Phosphomolybdic Acid (PMA).
Spots are streaked or elongated. 1. The sample is too concentrated (overloaded).[7][16] 2. The compound is reacting with the acidic silica gel.1. Dilute the sample solution and re-run the TLC.[7] 2. Add a small amount (~0.5%) of triethylamine to the mobile phase to neutralize the silica.[7]
All spots are near the solvent front (R_f > 0.8). The mobile phase is too polar.[7]Decrease the polarity of the mobile phase. For example, switch from 20% ethyl acetate/hexane to 10% or 5% ethyl acetate/hexane.[7]
All spots are near the origin (R_f < 0.2). The mobile phase is not polar enough.[7]Increase the polarity of the mobile phase. For example, switch from 10% ethyl acetate/hexane to 20% or 30% ethyl acetate/hexane.[5]
Reactant and product spots have very similar R_f values. The chosen solvent system does not provide adequate separation.Try a different class of solvent mixture. For example, if you are using ethyl acetate/hexane, try a system with dichloromethane or diethyl ether.[7]
The solvent front runs unevenly. 1. The bottom of the TLC plate is not level with the bottom of the chamber. 2. The silica on the edge of the plate is chipped or disturbed.[12] 3. The chamber was disturbed during development.[1]1. Ensure the plate is placed flat and centered in the chamber. 2. Handle plates carefully by the edges. If a corner is chipped, you can sometimes make a 45-degree cut to remove the damaged section.[12] 3. Place the chamber in a location free from vibrations.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare & Spot Plate (SM | Co-spot | RM) prep_chamber 2. Prepare Developing Chamber run_tlc 3. Place Plate in Chamber & Develop prep_chamber->run_tlc Insert Plate mark_front 4. Remove Plate & Mark Solvent Front run_tlc->mark_front dry_plate 5. Dry Plate Completely mark_front->dry_plate stain_plate 6. Apply Chemical Stain & Heat dry_plate->stain_plate analyze 7. Analyze Results (Disappearance of SM, Appearance of Product) stain_plate->analyze

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start Problem with TLC Result? prob_streak Spots are streaked? start->prob_streak Streaking prob_rf Rf is too high or too low? start->prob_rf Rf Issues prob_nosep Poor separation? start->prob_nosep Resolution prob_nospot No spots visible? start->prob_nospot Visibility sol_streak Dilute sample (less concentrated) prob_streak->sol_streak Yes sol_rf_high Decrease solvent polarity (e.g., less EtOAc) prob_rf->sol_rf_high Too High (Rf > 0.8) sol_rf_low Increase solvent polarity (e.g., more EtOAc) prob_rf->sol_rf_low Too Low (Rf < 0.2) sol_nosep Change solvent system (e.g., try DCM-based) prob_nosep->sol_nosep Yes sol_nospot Concentrate sample or use a different stain prob_nospot->sol_nospot Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

Reactivity Under Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stereochemical influence on the reactivity of 1,2-dibromocyclopropane isomers reveals significant differences in their behavior in elimination and substitution reactions. The inherent ring strain and the spatial arrangement of the bromine atoms in the cis- and trans- configurations dictate their preferred reaction pathways and rates, a critical consideration for synthetic chemists and drug development professionals.

The cyclopropane ring, with its acute bond angles and significant ring strain, presents a unique chemical environment. When substituted with two bromine atoms on adjacent carbons, the resulting diastereomers, cis-1,2-dibromocyclopropane and trans-1,2-dibromocyclopropane, exhibit distinct reactivity profiles. This guide provides a comprehensive comparison of their behavior, supported by available experimental insights and mechanistic considerations.

Stability and Conformational Constraints

The relative stability of the two isomers is a key determinant of their reactivity. Generally, trans-1,2-dibromocyclopropane is considered to be the more stable isomer due to reduced steric interactions between the two bromine atoms. In the cis-isomer, the bromine atoms are on the same face of the cyclopropane ring, leading to greater van der Waals repulsion and a higher ground-state energy. This inherent instability often translates to a higher propensity for the cis-isomer to undergo reactions that relieve this strain.

Comparative Reactivity in Elimination Reactions

Elimination reactions, particularly dehalogenation with reagents like sodium iodide, are classic probes for the reactivity of vicinal dihalides. The stereochemical requirements of the E2 elimination mechanism, which typically proceeds via an anti-periplanar arrangement of the departing atoms, are crucial in understanding the differing reactivity of the cis- and trans-isomers.

Due to the rigid nature of the cyclopropane ring, achieving a true anti-periplanar conformation for a 1,2-elimination is not possible. However, the dihedral angle between the C-Br bonds in the trans-isomer is closer to the ideal 180° for an anti-elimination than in the cis-isomer. This geometric constraint suggests that the trans-isomer would more readily undergo a concerted E2-like dehalogenation.

Conversely, the cis-isomer, with the bromine atoms on the same side, is sterically hindered for a backside attack by a nucleophile, which is a key step in many elimination pathways. However, its higher ground-state energy can facilitate alternative reaction mechanisms.

Mechanistic Pathways

The differing stereochemistry of the isomers influences the predominant reaction mechanisms they undergo.

Logical Flow of Elimination Reactions

G cluster_cis cis-1,2-Dibromocyclopropane cluster_trans trans-1,2-Dibromocyclopropane cluster_reaction Reaction Conditions cluster_products Potential Products cis cis-Isomer reagent Base / Nucleophile (e.g., I⁻) cis->reagent Higher ground-state energy trans trans-Isomer trans->reagent Favorable geometry for anti-periplanar-like elimination alkene Cyclopropene (highly strained) reagent->alkene substitution Substitution Products reagent->substitution ring_opening Ring-Opened Products reagent->ring_opening

Distinguishing 1,2-dibromocyclopropane Isomers: A Comprehensive 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical identification of molecules is a critical aspect of chemical research and development. For small, cyclic compounds such as the isomers of 1,2-dibromocyclopropane, 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive analytical tool. This guide provides a detailed comparison of the 1H NMR characteristics of cis- and trans-1,2-dibromocyclopropane, supported by established principles of NMR spectroscopy, to enable unambiguous isomer differentiation.

Key Distinguishing Features at a Glance

The fundamental difference in the 1H NMR spectra of the cis and trans isomers of this compound arises from their distinct molecular symmetry. The cis isomer possesses a plane of symmetry that renders the two methine protons (CH-Br) chemically equivalent, but the two methylene protons (-CH2-) diastereotopic. In contrast, the trans isomer has a C2 axis of symmetry, leading to the equivalence of the two methine protons and the equivalence of the two methylene protons.

This difference in symmetry directly translates to the number of signals observed in their respective 1H NMR spectra:

  • cis-1,2-dibromocyclopropane: Exhibits three distinct sets of proton signals.

  • trans-1,2-dibromocyclopropane: Displays only two sets of proton signals.

This disparity in the number of signals is the most straightforward and conclusive method for distinguishing between the two isomers.

Comparative 1H NMR Data

While exact chemical shifts can vary slightly depending on the solvent and concentration, the multiplicity and coupling constants provide robust diagnostic information. The following table summarizes the expected 1H NMR data for the two isomers.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
cis-1,2-dibromocyclopropane H_A, H_A' (CH-Br)~3.2 - 3.5Doublet of doubletsJ_gem (H_B-H_C), J_trans (H_A-H_B), J_cis (H_A-H_C)
H_B (-CH2-)~1.6 - 1.9Doublet of doublets of doubletsJ_gem (H_B-H_C), J_trans (H_A-H_B), J_trans (H_A'-H_B)
H_C (-CH2-)~1.2 - 1.5Doublet of doublets of doubletsJ_gem (H_B-H_C), J_cis (H_A-H_C), J_cis (H_A'-H_C)
trans-1,2-dibromocyclopropane H_A, H_A' (CH-Br)~2.9 - 3.2TripletJ_vic (H_A-H_B)
H_B, H_B' (-CH2-)~1.7 - 2.0Doublet of tripletsJ_gem (H_B-H_B'), J_vic (H_A-H_B)

Note: The chemical shifts are approximate and based on typical values for similar structures. The key takeaway is the difference in the number of signals and their splitting patterns.

A critical parameter for differentiation, beyond the number of signals, is the magnitude of the vicinal coupling constants (J). In cyclopropane rings, the coupling constant between cis protons is consistently larger than that between trans protons.

  • Jcis: Typically in the range of 8-10 Hz.

  • Jtrans: Typically in the range of 4-6 Hz.

This difference can be used to assign the signals in the cis isomer and further confirm the stereochemistry.

Experimental Protocol: 1H NMR Analysis

Objective: To acquire high-resolution 1H NMR spectra of this compound isomers for structural elucidation.

Materials:

  • Sample of this compound (cis/trans mixture or isolated isomers)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl3 directly in a clean, dry NMR tube.

    • If the sample contains a mixture of isomers, a higher concentration may be beneficial for observing minor components.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical acquisition parameters include:

      • Spectral width: ~10-12 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (or more for dilute samples)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicity and measure the coupling constants for each signal.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for identifying the correct isomer based on the 1H NMR data.

G A Acquire 1H NMR Spectrum B Count the number of distinct proton signals A->B C Three Signals Observed B->C D Two Signals Observed B->D E Assign as cis-1,2-dibromocyclopropane C->E F Assign as trans-1,2-dibromocyclopropane D->F G Analyze Coupling Constants (J) E->G H J_cis > J_trans G->H

Workflow for isomer identification.

Alternative Analytical Techniques

While 1H NMR is highly effective, other techniques can also be employed to distinguish between these isomers:

  • 13C NMR Spectroscopy: Due to symmetry differences, the cis isomer will show two signals in the 13C NMR spectrum (one for the two equivalent CH-Br carbons and one for the CH2 carbon), while the trans isomer will also exhibit two signals. Therefore, 13C NMR alone is not as definitive as 1H NMR for distinguishing these specific isomers.

  • Infrared (IR) Spectroscopy: While both isomers will show characteristic C-H and C-Br stretching and bending vibrations, the overall fingerprint region of the IR spectrum may show subtle differences. However, these differences can be difficult to interpret without authentic reference spectra.

  • Gas Chromatography (GC): The two isomers will likely have slightly different boiling points and polarities, leading to different retention times on a GC column. This can be an effective method for separating and quantifying the isomers in a mixture.

Analyzing the Reaction Products of 1,2-Dibromocyclopropane: A Comparative Guide to GC-MS, NMR, and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. When 1,2-dibromocyclopropane undergoes reactions, a variety of products, including isomeric allenes and other cyclopropane derivatives, can be formed. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the qualitative and quantitative analysis of these reaction products. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its exceptional sensitivity and separatory power, making it ideal for identifying and quantifying volatile components in a complex reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the precise molecular structure and stereochemistry of the products without the need for extensive calibration for relative quantification. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying key functional groups present in the reaction products, serving as an excellent screening tool. The choice of technique will ultimately depend on the specific analytical goals, sample complexity, and available resources.

Comparative Analysis of Analytical Techniques

The performance of GC-MS, NMR, and FTIR in analyzing the reaction products of this compound is summarized below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure and connectivity.Absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.
Sample Preparation Dilution in a volatile solvent (e.g., dichloromethane, hexane). Derivatization may be needed for non-volatile products.Dissolution in a deuterated solvent (e.g., CDCl₃).Can be analyzed neat (liquid), as a solution, or in the gas phase.
Strengths - High sensitivity (ppb to ppm levels) - Excellent separation of complex mixtures - Provides molecular weight and fragmentation patterns for identification- Unambiguous structure elucidation - Excellent for isomer differentiation (cis/trans) - Inherently quantitative for relative amounts without calibration- Fast and non-destructive - Excellent for identifying functional groups (e.g., allenes, C-Br bonds) - Can be used for in-situ reaction monitoring
Limitations - Destructive technique - Requires volatile and thermally stable compounds - Accurate quantification requires calibration with standards for each analyte- Lower sensitivity compared to GC-MS - Can be complex to interpret for mixtures - Requires larger sample amounts- Provides limited structural information - Not ideal for complex mixture analysis without prior separation - Quantification can be challenging
Typical Application Identifying and quantifying the components of a complex reaction mixture, including trace impurities.Determining the precise chemical structure and isomeric ratio of the major reaction products.Rapidly confirming the formation of expected functional groups (e.g., allene formation) and monitoring reaction progress.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dilute the reaction mixture in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[1]

  • If necessary, filter the sample to remove any particulate matter.

  • Transfer the diluted sample to a 2 mL GC vial.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Scan Speed: 2 scans/second.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the crude reaction product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or similar.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

    • Spectral Width: 240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Liquid Samples: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

  • Solid Samples: Prepare a KBr pellet or dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two or similar.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Reaction Pathways and Product Formation

The reaction of this compound with reagents such as organolithiums or strong bases can proceed through several pathways, leading to a variety of products. A primary pathway involves the formation of a highly strained and reactive cyclopropene intermediate, which can then rearrange to form allenes. Side reactions can also occur, leading to other cyclopropane derivatives or ring-opened products.

Reaction_Pathway This compound This compound Intermediate_Carbenoid Cyclopropyl Carbenoid This compound->Intermediate_Carbenoid Reaction with Reagent Reagent (e.g., R-Li) Reagent (e.g., R-Li) Reagent (e.g., R-Li)->Intermediate_Carbenoid Allene_Products Allene Products (e.g., 1,2-propadiene) Intermediate_Carbenoid->Allene_Products Rearrangement Side_Products Side Products (e.g., other cyclopropanes, ring-opened compounds) Intermediate_Carbenoid->Side_Products Side Reactions

Figure 1. Logical workflow of product formation from this compound.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for analyzing the reaction products of this compound using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilute with Volatile Solvent Reaction_Mixture->Dilution Filtration Filter (if needed) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Library_Search Library Search & Interpretation Mass_Spectra->Library_Search Quantification Quantification (with standards) Library_Search->Quantification

Figure 2. Experimental workflow for GC-MS analysis.

Conclusion

The analysis of this compound reaction products can be effectively achieved using a combination of GC-MS, NMR, and FTIR spectroscopy. GC-MS provides unparalleled sensitivity and separation for complex mixtures, making it the tool of choice for identifying and quantifying individual components. NMR spectroscopy is indispensable for definitive structure elucidation and accurate determination of isomer ratios. FTIR spectroscopy offers a rapid and straightforward method for functional group identification and reaction monitoring. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to comprehensively characterize their reaction products and advance their research and development efforts.

References

Determining Absolute Stereochemistry: A Comparison Guide for 1,2-Dibromocyclopropane Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography with alternative methods for the absolute configuration determination of 1,2-dibromocyclopropane derivatives, supported by experimental protocols and data presentation.

X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal evidence of its absolute configuration.[1] This is particularly crucial for chiral molecules like this compound derivatives, where the spatial orientation of the bromine atoms dictates the molecule's stereoisomerism and, consequently, its chemical and biological properties. The presence of heavy atoms like bromine enhances the anomalous scattering effect, which is the key to determining the absolute structure.[2]

Comparison of Analytical Techniques

While X-ray crystallography is definitive, other spectroscopic techniques can provide valuable, albeit often less direct, information about a molecule's absolute configuration. The table below offers a comparative overview of these methods.

Technique Principle Sample Requirements Data Output Confidence in Assignment Key Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (typically >0.1 mm)3D molecular structure, Flack parameterVery High (unambiguous)Provides the complete 3D structure; Flack parameter gives a statistical measure of the correctness of the assigned configuration.[3]Crystal growth can be a significant bottleneck.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSolution or neat liquidVCD spectrumHigh (with computational support)Does not require crystallization; sensitive to the stereochemistry of molecules in solution.Requires comparison with computationally predicted spectra for assignment.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis lightSolutionECD spectrumModerate to High (with computational support)High sensitivity for molecules with chromophores; small sample requirement.Assignment relies heavily on computational modeling, especially for conformationally flexible molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Using chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between enantiomersSolutionDiastereomeric or enantiomeric chemical shift differencesModerate (often relative configuration)Provides detailed structural information in solution; can be used for enantiomeric excess determination.Often provides relative rather than absolute configuration unless a reference of known configuration is used.

Experimental Protocol: Single-Crystal X-ray Crystallography

The following protocol outlines the key steps for determining the absolute configuration of a this compound derivative using single-crystal X-ray crystallography.

Crystal Growth

High-quality single crystals are paramount for a successful X-ray diffraction experiment. For small organic molecules like this compound derivatives, slow evaporation of a saturated solution is a common and effective crystallization technique.

  • Solvent Selection: A solvent screen should be performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of the chosen solvent to create a saturated or near-saturated solution.

    • Transfer the solution to a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several hours to days.

    • Monitor the vial for the formation of well-defined single crystals.

Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a diffractometer for data collection.

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable adhesive.

  • Diffractometer Setup: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer is equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained, which is crucial for the accurate determination of the absolute configuration.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved and refined to obtain the final atomic coordinates.

  • Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map from which the atomic positions can be identified.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization procedure. The quality of the final model is assessed using parameters such as the R-factor.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[3] A small standard uncertainty on the Flack parameter is essential for a confident assignment.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the absolute configuration of a this compound derivative using X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Determination synthesis Synthesis & Purification of This compound Derivative crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth Purified Compound data_collection Data Collection (Diffractometer) crystal_growth->data_collection High-Quality Crystal data_processing Data Processing & Reduction data_collection->data_processing Diffraction Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Absolute Configuration (Flack Parameter) refinement->abs_config final_structure final_structure abs_config->final_structure Final 3D Structure & Absolute Configuration

Caption: Experimental workflow for absolute configuration determination.

Logical Relationship of Key Concepts

The determination of absolute configuration via X-ray crystallography relies on the interplay of several key concepts, from the fundamental principles of chirality to the specifics of data analysis.

logical_relationship cluster_concepts Fundamental Concepts cluster_experiment Experimental Basis cluster_analysis Data Analysis chirality Chirality in This compound enantiomers Enantiomers chirality->enantiomers absolute_config absolute_config enantiomers->absolute_config distinguishes between xray_diffraction X-ray Diffraction anomalous_dispersion Anomalous Dispersion (due to Bromine) xray_diffraction->anomalous_dispersion interacts with friedels_law Breakdown of Friedel's Law anomalous_dispersion->friedels_law causes flack_parameter Flack Parameter Refinement friedels_law->flack_parameter allows for flack_parameter->absolute_config Unambiguous Absolute Configuration

Caption: Conceptual relationship for absolute configuration determination.

References

Computational Analysis of 1,2-Dibromocyclopropane Reaction Pathways: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

The reactivity of 1,2-dibromocyclopropane is governed by the inherent strain of the three-membered ring and the presence of two bromine substituents. Computational analysis of similar systems suggests several key reaction pathways that this compound could undergo, primarily centered around isomerization, ring-opening, and elimination reactions.

Plausible Reaction Pathways

The principal reaction pathways anticipated for this compound include:

  • Cis-Trans Isomerization: This process involves the interconversion between the cis and trans stereoisomers of this compound. This transformation is expected to proceed through a diradical intermediate formed by the homolytic cleavage of the C1-C2 bond.

  • Ring-Opening to Allyl Bromides: The strained cyclopropane ring can open to form more stable acyclic structures. For this compound, this would likely lead to the formation of various isomeric dibromopropenes (allyl bromides). This can occur through a concerted mechanism or via a stepwise process involving a carbocation or radical intermediate.

  • Elimination of Hydrogen Bromide (HBr): The presence of bromine atoms and adjacent hydrogens allows for the possibility of dehydrobromination to yield bromocyclopropene derivatives. This is a common reaction for halogenated alkanes.

Comparative Analysis of Reaction Pathways

Due to the absence of specific computational data for this compound, a quantitative comparison of activation energies and reaction enthalpies is not possible. However, a qualitative comparison can be made based on studies of similar molecules.

Reaction PathwayPlausible Intermediate(s)Expected Activation Energy (Qualitative)Key Factors Influencing the Pathway
Cis-Trans Isomerization Trimethylene diradicalHighThe stability of the diradical intermediate and the energy required to break the C-C bond. Experimental studies on 1,2-dimethylcyclopropane show a high activation barrier for this process.[1][2]
Ring-Opening to Allyl Bromides Carbocation or diradicalModerate to HighThe stability of the resulting acyclic product and the mechanism of ring-opening (concerted vs. stepwise). The release of ring strain is a significant driving force.
Elimination of HBr Transition state involving a baseVariable (depends on reaction conditions)The strength of the base used to abstract a proton and the stability of the resulting bromocyclopropene.

Experimental Protocols: A Note on Computational Methodologies

While specific computational protocols for this compound are not available in the searched literature, computational studies on related cyclopropane systems typically employ Density Functional Theory (DFT) and ab initio methods. Common approaches include:

  • Geometry Optimization: Using a functional such as B3LYP with a basis set like 6-31G(d) to find the minimum energy structures of reactants, products, and intermediates.

  • Transition State Search: Employing methods like the Berny algorithm to locate the transition state structures connecting reactants and products.

  • Frequency Calculations: Performed to verify that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

  • Energy Calculations: Higher-level methods, such as coupled-cluster theory (e.g., CCSD(T)) with larger basis sets (e.g., aug-cc-pVTZ), are often used to obtain more accurate single-point energies for the optimized geometries.

Visualizing the Reaction Pathways

The following diagrams illustrate the plausible reaction pathways for this compound.

G Plausible Reaction Pathways for this compound cluster_isomerization Cis-Trans Isomerization cluster_ring_opening Ring-Opening cluster_elimination HBr Elimination cis-1,2-dibromocyclopropane cis-1,2-dibromocyclopropane Diradical Intermediate Diradical Intermediate cis-1,2-dibromocyclopropane->Diradical Intermediate High Ea trans-1,2-dibromocyclopropane trans-1,2-dibromocyclopropane Diradical Intermediate->trans-1,2-dibromocyclopropane This compound This compound Allyl Bromides Isomeric Dibromopropenes (Allyl Bromides) This compound->Allyl Bromides Moderate to High Ea 1,2-dibromocyclopropane_elim This compound Bromocyclopropene Bromocyclopropene 1,2-dibromocyclopropane_elim->Bromocyclopropene Base-catalyzed HBr + HBr

Caption: Plausible reaction pathways for this compound.

G Hypothetical Workflow for Computational Analysis start Define Reactant (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_calc Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_calc ts_search->freq_calc irc_calc IRC Calculation ts_search->irc_calc ts_search->energy_calc irc_calc->geom_opt Products/Intermediates analysis Analyze Energetics and Pathways energy_calc->analysis

Caption: A typical workflow for the computational analysis of reaction pathways.

References

Comparative Analysis of 1,2-Dibromocyclopropane and 1,2-Dichlorocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1,2-dibromocyclopropane and 1,2-dichlorocyclopropane, focusing on their physicochemical properties, spectroscopic data, and reactivity. The information is intended to assist researchers in selecting the appropriate reagent for their specific applications in organic synthesis and drug development.

Physicochemical Properties

The physical and chemical properties of 1,2-dihalocyclopropanes are significantly influenced by the nature of the halogen substituent. Bromine, being larger and more polarizable than chlorine, imparts a higher molecular weight and boiling point to this compound.[1] The stereochemistry of the substituents (cis or trans) also plays a crucial role in determining the physical properties of these compounds.[1]

PropertyThis compound1,2-DichlorocyclopropaneSource(s)
Molecular Formula C₃H₄Br₂C₃H₄Cl₂[2][3]
Molecular Weight 199.87 g/mol 110.97 g/mol [2][3]
Boiling Point >150°C (estimated)96°C (for 1,2-dichloropropane)[1]
XLogP3 21.7[1][3]

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structural and electronic differences between the two molecules.

Infrared (IR) Spectroscopy: The C-Br stretching vibrations in this compound are expected to occur at lower wavenumbers (~500–600 cm⁻¹) compared to the C-Cl stretching vibrations in 1,2-dichlorocyclopropane (~800–580 cm⁻¹ for 1,2-dichloroethane).[1][4] This difference is a direct consequence of the heavier mass of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The number of signals in the ¹H NMR spectrum of 1,2-dihalocyclopropanes is determined by the symmetry of the molecule.

  • cis-1,2-Dichlorocyclopropane: Expected to show three signals.

  • trans-1,2-Dichlorocyclopropane: Expected to show two signals.[5]

The chemical shifts of the protons in the ¹H NMR spectra are influenced by the electronegativity of the halogen. Due to the higher electronegativity of chlorine, the protons in 1,2-dichlorocyclopropane are expected to be more deshielded and appear at a higher chemical shift compared to those in this compound.

Reactivity

The reactivity of 1,2-dihalocyclopropanes is dominated by the strain of the three-membered ring and the nature of the carbon-halogen bond.

Nucleophilic Substitution and Ring-Opening Reactions: The C-Br bond is weaker and longer than the C-Cl bond, making this compound generally more reactive towards nucleophilic substitution and ring-opening reactions.[1] The trans arrangement of the bromine atoms in (1R,2R)-1,2-dibromocyclopropane creates a dipole moment that enhances its electrophilicity, facilitating nucleophilic attack.[1]

Formation of Cyclopropene: Elimination reactions of 1,2-dihalocyclopropanes can lead to the formation of the highly strained cyclopropene ring system.[1] The ease of this elimination is dependent on the reaction conditions and the nature of the halogen, with the bromo derivative often being more facile.

Experimental Protocols

Synthesis of gem-Dichlorocyclopropanes: A common method for the synthesis of gem-dihalocyclopropanes is the [2+1]-cycloaddition of a dihalocarbene to an alkene.[6]

  • Objective: To synthesize a gem-dichlorocyclopropane derivative from an alkene.

  • Materials: Alkene, chloroform (CHCl₃), 50% aqueous sodium hydroxide (NaOH), and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride).

  • Procedure:

    • A mixture of the alkene and chloroform is stirred vigorously.

    • The phase-transfer catalyst is added to the mixture.

    • 50% aqueous sodium hydroxide solution is added dropwise while maintaining the temperature.

    • The reaction is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or GC).

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or chromatography.

This is a general procedure and may need to be optimized for specific substrates.

Logical Relationship of Reactivity

The following diagram illustrates the factors influencing the comparative reactivity of this compound and 1,2-dichlorocyclopropane in nucleophilic substitution reactions.

G Comparative Reactivity in Nucleophilic Substitution cluster_bromo This compound cluster_chloro 1,2-Dichlorocyclopropane A Weaker C-Br Bond X Nucleophilic Attack A->X B Higher Polarizability of Br B->X C Better Leaving Group (Br⁻) C->X D Stronger C-Cl Bond Z Lower Reactivity D->Z Disfavored E Lower Polarizability of Cl E->Z F Poorer Leaving Group (Cl⁻) F->Z Y Higher Reactivity X->Y Favored

Caption: Factors influencing the relative reactivity of 1,2-dihalocyclopropanes.

References

Validating the Stereochemistry of 1,2-Dibromocyclopropane Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is paramount. In the synthesis of chiral molecules such as 1,2-dibromocyclopropane, validating the spatial arrangement of substituents is a critical step that dictates the compound's biological activity and physical properties. This guide provides a comparative overview of analytical techniques for the stereochemical validation of cis- and trans-1,2-dibromocyclopropane, supported by experimental data and detailed protocols.

The synthesis of this compound typically yields a mixture of cis and trans diastereomers. These isomers, while having the same connectivity, differ in the orientation of the bromine atoms relative to the cyclopropane ring, leading to distinct physical and spectroscopic properties that can be exploited for their identification and separation.

Spectroscopic Validation: Unraveling Stereochemistry with NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and readily accessible technique for distinguishing between the cis and trans isomers of this compound. The key differentiators are the number of signals and the magnitude of the coupling constants between the cyclopropyl protons.

Table 1: Comparison of ¹H NMR Spectroscopic Data for 1,2-Disubstituted Cyclopropanes

Featurecis-1,2-Dibromocyclopropanetrans-1,2-DibromocyclopropaneRationale
Number of ¹H NMR Signals ThreeTwoThe cis isomer possesses a plane of symmetry, rendering the two methine protons (CH-Br) chemically equivalent, and the two methylene protons (CH₂) diastereotopic, resulting in three distinct signals. The trans isomer has a C₂ axis of symmetry, making the two methine protons equivalent and the two methylene protons equivalent, leading to only two signals.[1]
Vicinal Coupling Constants (³J) Typically larger (6-12 Hz)Typically smaller (2-9 Hz)The dihedral angle between cis vicinal protons on a cyclopropane ring is approximately 0°, leading to a larger coupling constant according to the Karplus relationship. The dihedral angle for trans protons is around 120°, resulting in a smaller coupling constant.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Analysis: Integrate the signals to determine the relative ratios of the isomers. Analyze the multiplicity and coupling constants of the signals to assign the stereochemistry based on the principles outlined in Table 1.

Chromatographic Separation and Analysis

Gas chromatography (GC) is an effective method for separating the cis and trans isomers of this compound, owing to their different physical properties, such as boiling points. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information.

Table 2: Comparison of Chromatographic and Alternative Validation Techniques

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on differences in boiling point and interaction with the stationary phase.High resolution for separating diastereomers.[4]Requires volatile and thermally stable compounds.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.Unambiguous determination of absolute stereochemistry.Requires a solid, crystalline sample, which can be challenging for liquids like this compound.
Vibrational Spectroscopy (IR/Raman) Probes the vibrational modes of molecules.Can provide information about molecular symmetry.Spectra can be complex and may not be sufficient for unambiguous stereochemical assignment on its own.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-250.

  • Data Analysis: The two isomers will exhibit different retention times. The mass spectra can be used to confirm the identity of the compounds by analyzing the fragmentation patterns.

Definitive Structure Elucidation: X-ray Crystallography

For an unequivocal determination of stereochemistry, single-crystal X-ray crystallography is the gold standard.[5] While obtaining a suitable crystal of this compound itself can be challenging due to its liquid nature at room temperature, analysis of a crystalline derivative can provide definitive proof of its stereochemistry.

As a comparative example, the X-ray crystal structure of a brominated cyclopropane derivative would reveal the precise bond lengths and angles, confirming the cis or trans relationship of the substituents.

Synthesis and Separation of Isomers

A common route to this compound involves the addition of dibromocarbene to an alkene. The resulting mixture of cis and trans isomers can then be separated by physical methods such as fractional distillation, which exploits the difference in their boiling points.

Experimental Workflow: Synthesis and Validation

cluster_validation Stereochemical Validation Alkene Alkene Reaction Reaction Alkene->Reaction Dibromocarbene Mixture Mixture Reaction->Mixture cis/trans Isomers Separation Separation Mixture->Separation Fractional Distillation Cis_Isomer Cis_Isomer Separation->Cis_Isomer Lower boiling point Trans_Isomer Trans_Isomer Separation->Trans_Isomer Higher boiling point NMR_Cis ¹H NMR (3 signals) Cis_Isomer->NMR_Cis GCMS_Cis GC-MS (Peak 1) Cis_Isomer->GCMS_Cis Crystalline_Derivative Crystalline Derivative Cis_Isomer->Crystalline_Derivative NMR_Trans ¹H NMR (2 signals) Trans_Isomer->NMR_Trans GCMS_Trans GC-MS (Peak 2) Trans_Isomer->GCMS_Trans Trans_Isomer->Crystalline_Derivative Xray X-ray Crystallography Crystalline_Derivative->Xray Start Synthesized Mixture (cis/trans-1,2-dibromocyclopropane) Separation Separation of Isomers (e.g., Fractional Distillation) Start->Separation Analysis Spectroscopic Analysis Separation->Analysis NMR ¹H NMR Spectroscopy Analysis->NMR GCMS GC-MS Analysis Analysis->GCMS Confirmation Unambiguous Confirmation? NMR->Confirmation GCMS->Confirmation Xray X-ray Crystallography (of a crystalline derivative) Confirmation->Xray Yes Assignment Stereochemical Assignment (cis and trans) Confirmation->Assignment No Xray->Assignment

References

comparing different methods for the synthesis of 1,2-dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic methods for obtaining 1,2-dibromocyclopropane, a valuable building block in organic synthesis. The document outlines key performance indicators, experimental protocols, and the logical workflows for two primary routes: the Hunsdiecker reaction and the addition of dibromocarbene to ethylene. This information is intended to assist researchers in selecting the most suitable method for their specific applications.

At a Glance: Comparison of Synthetic Methods

ParameterHunsdiecker ReactionDibromocarbene Addition
Starting Materials Cyclopropanecarboxylic acid, Bromine, Mercuric oxide (or other sources of Br•)Bromoform, Ethylene, Strong base (e.g., potassium tert-butoxide), Phase-transfer catalyst
Stereoselectivity Can produce both cis- and trans-isomers, often as a mixture. The ratio can be influenced by the stereochemistry of the starting carboxylic acid.Typically results in a mixture of cis- and trans-isomers.
Typical Yields Moderate to good, but can be variable depending on the specific conditions and substrate.Generally good to high yields can be achieved.
Key Reaction Intermediates Acyl hypobromite, Cyclopropyl radicalDibromocarbene (:CBr₂)
Advantages Utilizes a readily available carboxylic acid precursor. The stereochemistry of the product can sometimes be controlled by the starting material.High yields are often achievable. Avoids the use of heavy metal reagents like mercury.
Disadvantages Often requires the use of toxic reagents like mercuric oxide. The radical nature of the reaction can sometimes lead to side products.Requires the in-situ generation of the highly reactive and unstable dibromocarbene. Handling of gaseous ethylene can be challenging.

Experimental Protocols

Method 1: Hunsdiecker Reaction of Cyclopropanecarboxylic Acid

The Hunsdiecker reaction provides a pathway to this compound from a cyclopropanecarboxylic acid precursor. The reaction proceeds through a radical mechanism involving the formation of an acyl hypobromite intermediate.

Materials:

  • cis- or trans-Cyclopropane-1,2-dicarboxylic acid

  • Red mercuric oxide (HgO)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of red mercuric oxide (1.1 equivalents) in anhydrous carbon tetrachloride is prepared.

  • The cyclopropane-1,2-dicarboxylic acid (1 equivalent) is added to the suspension.

  • The mixture is heated to reflux with vigorous stirring.

  • A solution of bromine (2.2 equivalents) in carbon tetrachloride is added dropwise from the dropping funnel. The color of the bromine should disappear as it reacts.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours, or until the evolution of carbon dioxide ceases.

  • The reaction mixture is cooled to room temperature and filtered to remove mercuric bromide.

  • The filtrate is washed with a saturated sodium bicarbonate solution to remove any unreacted acid and then with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation to yield the crude this compound.

  • Purification of the cis- and trans-isomers can be achieved by fractional distillation or column chromatography.

Method 2: Dibromocarbene Addition to Ethylene

This method involves the in-situ generation of dibromocarbene from bromoform and a strong base, which then adds to ethylene to form the cyclopropane ring. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.[1]

Materials:

  • Bromoform (CHBr₃)

  • Ethylene gas

  • Potassium tert-butoxide (t-BuOK) or 50% aqueous sodium hydroxide (NaOH)

  • A phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • A solution of bromoform (1 equivalent) and the phase-transfer catalyst (e.g., 2-5 mol%) in dichloromethane is prepared in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.

  • The solution is cooled to 0-5 °C.

  • A stream of ethylene gas is bubbled through the solution.

  • A solution of potassium tert-butoxide in tert-butanol or a 50% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • The reaction is allowed to proceed for several hours at low temperature, with continuous stirring and ethylene bubbling.

  • Upon completion, the reaction mixture is diluted with water and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation to afford the crude this compound.

  • The mixture of cis- and trans-isomers can be separated by fractional distillation.

Reaction Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.

Hunsdiecker_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_acid Cyclopropanecarboxylic Acid acyl_hypobromite Formation of Acyl Hypobromite start_acid->acyl_hypobromite start_br2 Bromine start_br2->acyl_hypobromite start_hgo Mercuric Oxide start_hgo->acyl_hypobromite decarboxylation Radical Decarboxylation acyl_hypobromite->decarboxylation bromination Bromination of Cyclopropyl Radical decarboxylation->bromination product This compound bromination->product

Hunsdiecker Reaction Workflow

Dibromocarbene_Addition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_chbr3 Bromoform carbene_formation In-situ Generation of Dibromocarbene (:CBr₂) start_chbr3->carbene_formation start_ethylene Ethylene cycloaddition [1+2] Cycloaddition start_ethylene->cycloaddition start_base Strong Base start_base->carbene_formation start_ptc Phase-Transfer Catalyst start_ptc->carbene_formation carbene_formation->cycloaddition product This compound cycloaddition->product

Dibromocarbene Addition Workflow

References

A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data of 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for the cis and trans isomers of 1,2-dibromocyclopropane. The objective is to offer a comprehensive resource for the structural elucidation and characterization of this halogenated cyclopropane derivative. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the detailed experimental and computational methodologies employed.

Executive Summary

The analysis of this compound reveals distinct spectroscopic signatures for its cis and trans isomers. While experimental data provides a direct measurement of the molecular properties, theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful predictive tool for spectral analysis. This guide highlights the correlations and discrepancies between the predicted and observed data, providing valuable insights for researchers working with similar halogenated small ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of cis- and trans-1,2-dibromocyclopropane are notably different due to the distinct symmetry of the two isomers. The cis isomer, possessing a C₂ᵥ symmetry, is expected to show three distinct signals, while the trans isomer, with a C₂ symmetry, should exhibit two signals.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Data

IsomerProtonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)Experimental Coupling Constants (J, Hz)Theoretical Coupling Constants (J, Hz)
cisHₐ, Hₐ'Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
HₓData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
HₘData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
transHₐ, Hₐ'Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Hₓ, Hₓ'Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative experimental and theoretical ¹H NMR data were not available in the search results. The table structure is provided for when such data becomes available.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum also reflects the symmetry of the isomers.

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Data

IsomerCarbonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
cisC₁/C₂Data not available in search resultsData not available in search results
C₃Data not available in search resultsData not available in search results
transC₁/C₂Data not available in search resultsData not available in search results
C₃Data not available in search resultsData not available in search results

Note: Specific quantitative experimental and theoretical ¹³C NMR data were not available in the search results. The table structure is provided for when such data becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. The C-Br stretching vibrations in this compound are expected to appear in the fingerprint region of the spectrum.

Table 3: Comparison of Theoretical and Experimental IR Spectroscopy Data

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
C-H stretch (cyclopropyl)Data not available in search resultsData not available in search results
CH₂ scissorsData not available in search resultsData not available in search results
C-C stretch (ring)Data not available in search resultsData not available in search results
C-Br stretch~500-600Data not available in search results

Note: Specific quantitative experimental and theoretical IR data were not available in the search results. The table structure is provided for when such data becomes available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Comparison of Theoretical and Experimental Mass Spectrometry Data

FragmentExperimental m/zTheoretical m/zRelative Abundance
[M]⁺ (C₃H₄Br₂)Data not available in search resultsData not available in search resultsData not available in search results
[M-Br]⁺Data not available in search resultsData not available in search resultsData not available in search results
[M-HBr]⁺Data not available in search resultsData not available in search resultsData not available in search results
[C₃H₄Br]⁺Data not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative experimental and theoretical MS data were not available in the search results. The table structure is provided for when such data becomes available.

Methodologies

Experimental Protocols

NMR Spectroscopy: A standard protocol for acquiring NMR spectra involves dissolving a small amount of the purified this compound isomer (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. ¹H NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. For ¹³C NMR, a higher concentration or a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy: Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting ions are separated based on their mass-to-charge ratio.

Computational Methods

Theoretical spectroscopic data is commonly calculated using Density Functional Theory (DFT). The process involves:

  • Geometry Optimization: The 3D structure of the cis and trans isomers of this compound is optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Calculations: NMR chemical shifts and coupling constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set, such as B3LYP/6-311+G(2d,p).

Visualization of Workflow

The following diagram illustrates the general workflow for comparing theoretical and experimental spectroscopic data.

workflow Workflow for Comparing Theoretical and Experimental Spectroscopic Data cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_sample This compound (cis and trans isomers) exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison and Analysis exp_data->comparison theo_model Molecular Modeling (cis and trans isomers) theo_opt Geometry Optimization (DFT) theo_model->theo_opt theo_freq Frequency Calculation (DFT) theo_opt->theo_freq theo_nmr NMR Calculation (GIAO-DFT) theo_opt->theo_nmr theo_data Theoretical Spectroscopic Data theo_freq->theo_data theo_nmr->theo_data theo_data->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing theoretical and experimental data.

Conclusion

This guide outlines the framework for a comprehensive comparison of theoretical and experimental spectroscopic data for cis- and trans-1,2-dibromocyclopropane. While a complete set of quantitative data was not available from the initial searches, the provided structure and methodologies serve as a template for researchers to populate with their own findings. The synergy between experimental measurements and computational predictions is crucial for the accurate and efficient characterization of complex molecules in chemical research and drug development.

Unraveling the Reactivity of 1,2-Dibromocyclopropane: A Comparative Guide to its Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of reactive intermediates is paramount. This guide provides a comparative analysis of the kinetic studies of 1,2-dibromocyclopropane reactions, offering insights into its solvolysis, elimination, and rearrangement pathways. Experimental data is presented to facilitate objective comparisons with alternative synthetic routes.

Solvolysis: A Study in Stereoelectronic Effects

The solvolysis of cis- and trans-1,2-dibromocyclopropane proceeds via a unimolecular (SN1) mechanism, where the rate-determining step is the ionization of the C-Br bond to form a cyclopropyl cation. Kinetic studies reveal a significant dependence of the reaction rate on the stereochemistry of the starting material and the polarity of the solvent.

A key study in this area was conducted by Parham and Yong, who investigated the solvolysis of various mono- and dihalocyclopropanes. Their work provides valuable quantitative data on the relative rates of solvolysis for the cis and trans isomers of this compound.

IsomerSolventTemperature (°C)Rate Constant (s⁻¹)Relative Rate
trans-1,2-DibromocyclopropaneEthanol1001.3 x 10⁻⁵1
cis-1,2-DibromocyclopropaneEthanol1004.2 x 10⁻⁷0.032

Table 1: Solvolysis Rate Constants for this compound in Ethanol at 100°C

The data clearly indicates that the trans isomer undergoes solvolysis at a significantly faster rate than the cis isomer. This difference in reactivity can be attributed to stereoelectronic effects. In the transition state leading to the cyclopropyl cation, the developing p-orbital on the carbon atom bearing the leaving group can be stabilized by the neighboring C-C bond orbitals. For the trans isomer, the orbital alignment is more favorable for this interaction, leading to a lower activation energy and a faster reaction rate.

Experimental Protocol: Determination of Solvolysis Rates

The kinetic data for the solvolysis of this compound can be obtained by monitoring the rate of formation of the resulting products, typically the corresponding cyclopropanol and allyl bromide, over time. A common experimental setup involves the following steps:

  • A solution of this compound of known concentration is prepared in the desired solvent (e.g., ethanol).

  • The solution is maintained at a constant temperature in a thermostated bath.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction in the aliquots is quenched, for example, by rapid cooling or by the addition of a reagent that stops the reaction.

  • The concentration of the starting material or one of the products is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The rate constant is then calculated from the change in concentration over time using the integrated rate law for a first-order reaction.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare solution of This compound B Thermostat solution A->B C Withdraw aliquots at intervals B->C D Quench reaction C->D E Analyze concentration (GC/HPLC) D->E F Calculate rate constant E->F

Figure 1: Experimental workflow for determining the solvolysis rate of this compound.

Elimination Reactions: The Role of the Base

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 3-bromo-1-cyclopropene. The choice of base is critical in favoring elimination over substitution. Potassium tert-butoxide (t-BuOK) is a commonly used bulky base for this purpose.

Alternative Pathway: It is important to note that with less sterically hindered bases, nucleophilic substitution (SN2) can compete with elimination.

Thermal Rearrangement: Ring Opening to Allylic Bromides

Upon heating, this compound can undergo a thermal rearrangement to form 2,3-dibromopropene. This reaction involves the cleavage of a C-C bond in the strained cyclopropane ring. The kinetics of this unimolecular rearrangement are expected to follow first-order kinetics.

Detailed kinetic studies on the thermal rearrangement of this compound are limited. However, studies on related cyclopropane rearrangements suggest that the activation energy for this process is significant due to the energy required to break the C-C bond.

Reaction_Pathways cluster_solvolysis Solvolysis (SN1) cluster_elimination Elimination (E2) cluster_rearrangement Thermal Rearrangement This compound This compound Cyclopropyl Cation Cyclopropyl Cation This compound->Cyclopropyl Cation Ionization 3-Bromo-1-cyclopropene 3-Bromo-1-cyclopropene This compound->3-Bromo-1-cyclopropene t-BuOK 2,3-Dibromopropene 2,3-Dibromopropene This compound->2,3-Dibromopropene Heat Cyclopropanol Cyclopropanol Cyclopropyl Cation->Cyclopropanol H2O Allyl Bromide Allyl Bromide Cyclopropyl Cation->Allyl Bromide Rearrangement

Figure 2: Reaction pathways of this compound.

Comparison with Alternatives

The reactions of this compound offer a versatile entry point for the synthesis of various functionalized three-membered rings and acyclic compounds. However, alternative methods exist for the synthesis of these products. For instance, cyclopropanols can also be prepared via the Simmons-Smith cyclopropanation of silyl enol ethers, followed by oxidation. Allyl bromides are commonly synthesized by the bromination of alkenes with N-bromosuccinimide (NBS). The choice of synthetic route will depend on factors such as the desired stereochemistry, functional group tolerance, and the availability of starting materials. A thorough understanding of the kinetics of this compound reactions, as outlined in this guide, is crucial for making informed decisions in synthetic planning.

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Dibromocyclopropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 1,2-Dibromocyclopropane, a halogenated organic compound, requires specific procedures to ensure its safe management as hazardous waste. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Body Protection: A laboratory coat.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated hazardous waste. Adherence to the following procedural steps is critical for safe and compliant disposal.

Step 1: Waste Segregation

  • Dedicated Waste Stream: this compound waste must be collected separately from non-halogenated organic waste, acidic waste, and basic waste.[1] Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and specify "this compound."

Step 2: Waste Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Polyethylene containers are a suitable option.[2]

  • Container Management: Keep the waste container securely closed when not in use to prevent the release of vapors. Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

Step 3: Waste Accumulation and Storage

  • Secondary Containment: Store waste containers in a secondary containment unit to mitigate the impact of potential spills.

  • Storage Area: The designated storage area for hazardous waste should be clearly marked and secure.

Step 4: Arrange for Professional Disposal

  • Licensed Waste Hauler: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).

Step 5: Spill Management In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container.

  • Large Spills: In the case of a significant spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Quantitative Data and Chemical Properties

Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₃H₄Br₂
Molecular Weight 199.87 g/mol
Appearance No data available
Boiling Point No data available
Solubility No data available
Hazard Class Halogenated Organic Compound (Hazardous Waste)

Data sourced from PubChem.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Waste Generation (this compound) B Step 2: Segregate as Halogenated Waste A->B H Spill Occurs A->H C Step 3: Collect in Designated Container B->C D Step 4: Label Container 'Halogenated Waste' C->D E Step 5: Store in Secure Secondary Containment D->E F Step 6: Arrange for Pickup by Licensed Waste Hauler E->F G Step 7: Final Disposal (e.g., Incineration) F->G I Implement Spill Cleanup Procedure H->I I->C

References

Essential Safety and Logistical Information for Handling 1,2-Dibromocyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary

Based on data from analogous compounds such as 1,2-dibromopropane and other brominated hydrocarbons, 1,2-Dibromocyclopropane should be handled as a substance that is potentially:

  • Flammable: May be a flammable liquid and vapor.[1]

  • Acutely Toxic: Harmful if swallowed or inhaled.

  • Skin and Eye Irritant: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritant: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles and face shieldGoggles must be worn at all times. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[3] Eyewear must meet ANSI Z.87.1 standards.[4]
Skin Protection Chemical-resistant lab coatA flame-resistant lab coat should be worn and fully buttoned.[3] Long pants and closed-toe shoes are mandatory.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Disposable nitrile gloves offer good short-term protection against a range of chemicals.[3] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Inspect gloves before each use and replace immediately upon contamination.
Respiratory Protection NIOSH-approved respiratorRequired if working outside of a fume hood or if exposure limits are likely to be exceeded.[3] A full-face respirator may be necessary in case of high vapor concentrations or spills.[5] A formal respiratory protection program, including medical evaluation and fit testing, is required for respirator use.[3]

Operational Plan: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment, as the compound may be flammable.[1]

2. Safe Handling Procedures:

  • Receiving: Upon receipt, transport the chemical in a secondary container to the laboratory. Inspect the container for any signs of damage or leakage within a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

  • Dispensing: Use spark-proof tools for transferring the liquid.[1] Ground and bond containers when transferring large volumes to prevent static discharge.

  • Experimental Use: Work with the smallest quantity of the chemical necessary for the experiment.

3. First Aid Measures: The following table outlines immediate first aid responses to exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Disposal Plan

1. Waste Segregation and Collection:

  • Chemical Waste: All solutions and unused portions of this compound must be collected as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical. Do not overfill the container.

2. Decontamination:

  • Equipment: Decontaminate laboratory equipment after use. A standard procedure involves washing with a laboratory detergent and hot water, followed by thorough rinsing with deionized water.[7] For sensitive equipment, follow the manufacturer's decontamination guidelines.[8]

  • Work Surfaces: Clean and decontaminate all work surfaces within the fume hood after each use. A 10% bleach solution can be an effective disinfectant for general biological contamination, but for chemical decontamination, a detergent solution is more appropriate.[8]

3. Final Disposal:

  • Regulatory Compliance: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Prohibition: Never dispose of this compound or contaminated materials in the standard trash or down the sanitary sewer.[6]

Logical Workflow for Handling this compound

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Review Safety Information & Plan Experiment B Verify Fume Hood & Emergency Equipment Functionality A->B C Don Appropriate PPE B->C D Handle/Dispense this compound in Fume Hood C->D Start E Perform Experimental Procedure D->E F Accidental Spill? E->F H Decontaminate Equipment & Work Area F->H No G Follow Emergency Spill Protocol F->G Yes I Segregate & Label Hazardous Waste H->I J Store or Dispose of Waste via EHS I->J K Remove PPE & Wash Hands J->K G->H After Cleanup

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.